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6-methyl-[1,1'-biphenyl]-3-amine hydrochloride Documentation Hub

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  • Product: 6-methyl-[1,1'-biphenyl]-3-amine hydrochloride
  • CAS: 1445315-40-1

Core Science & Biosynthesis

Foundational

6-methyl-[1,1'-biphenyl]-3-amine hydrochloride CAS 1445315-40-1

Technical Monograph: 6-methyl-[1,1'-biphenyl]-3-amine Hydrochloride CAS: 1445315-40-1 Formula: C₁₃H₁₄ClN (HCl Salt) Molecular Weight: 219.71 g/mol Part 1: Executive Summary & Structural Logic 6-methyl-[1,1'-biphenyl]-3-a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 6-methyl-[1,1'-biphenyl]-3-amine Hydrochloride CAS: 1445315-40-1 Formula: C₁₃H₁₄ClN (HCl Salt) Molecular Weight: 219.71 g/mol

Part 1: Executive Summary & Structural Logic

6-methyl-[1,1'-biphenyl]-3-amine hydrochloride represents a "privileged scaffold" in modern medicinal chemistry, specifically within the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Unlike simple biphenyls, the presence of the C6-methyl group (ortho to the biaryl axis) introduces a critical steric clash that forces the two phenyl rings out of planarity.

This "Ortho-Effect" is the defining feature of this building block. It prevents the molecule from adopting a flat conformation, thereby improving solubility and, more importantly, allowing the molecule to bind into hydrophobic pockets (e.g., the DFG-out pocket of kinases) with higher selectivity than planar analogs.

Key Applications:

  • Type II Kinase Inhibitors: Precursor for urea-based inhibitors targeting p38 MAPK, B-Raf, and VEGFR.

  • Atropisomerism Studies: A model substrate for studying axial chirality in drug design.

  • Materials Science: Monomer for hole-transporting materials in OLEDs due to disrupted conjugation.

Part 2: Chemical Profile & Properties

The hydrochloride salt form provides enhanced stability against oxidation compared to the free aniline, which is prone to darkening (formation of azo/azoxy impurities) upon air exposure.

PropertySpecificationTechnical Note
Appearance Off-white to pale beige solidColor change indicates oxidation of the free base.
Solubility Soluble in DMSO, MeOH, WaterThe HCl salt is highly polar; requires neutralization for non-polar coupling.
pKa (Conj. Acid) ~4.5 - 5.0The electron-donating methyl group slightly increases basicity vs. unsubstituted biphenyl amine.
H-Bond Donors 3 (NH₃⁺)Critical for salt bridge formation in crystal lattice.
Torsion Angle ~60° - 90°Induced by the 6-methyl steric clash with the 2'-protons.

Part 3: Synthetic Utility & Reaction Workflows

The utility of CAS 1445315-40-1 lies in its role as a nucleophile. However, because it is supplied as a hydrochloride salt, controlled free-basing is the first step in most organometallic or acylation workflows.

Core Workflow: The "Twisted Biaryl" Synthesis

The following Graphviz diagram illustrates the retrosynthetic logic and the forward application of this scaffold in drug discovery.

G Precursor 1-bromo-2-methyl- 5-nitrobenzene Coupling Suzuki-Miyaura Coupling Precursor->Coupling + Ph-B(OH)2 Intermediate 6-methyl-3-nitro- 1,1'-biphenyl Coupling->Intermediate Reduction Fe/NH4Cl or H2/Pd-C Reduction Intermediate->Reduction Target TARGET SCAFFOLD (CAS 1445315-40-1) Reduction->Target + HCl FreeBase In-situ Neutralization (Free Base Generation) Target->FreeBase + DIPEA/Et3N Downstream Urea/Amide Formation (Kinase Inhibitors) FreeBase->Downstream + Isocyanates or Acid Chlorides

Figure 1: Synthetic workflow from nitro-precursors to the amine hydrochloride and subsequent medicinal chemistry applications.

Part 4: Experimental Protocols

Protocol A: Handling & Free-Basing (The "Salt Break")

Context: Many researchers fail reactions because they add the HCl salt directly to a reaction requiring a nucleophilic amine, assuming the base (e.g., pyridine) will instantaneously neutralize it. This often leads to poor solubility or kinetic trapping.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 6-methyl-[1,1'-biphenyl]-3-amine HCl in a biphasic mixture of DCM (Dichloromethane) and 1M NaOH (1:1 ratio).

  • Extraction: Stir vigorously for 15 minutes. The organic layer will turn from suspension to clear solution as the free amine is liberated.

  • Separation: Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄.

  • Usage: Evaporate immediately before use in air-sensitive couplings (Buchwald-Hartwig) to prevent N-oxidation.

Protocol B: Synthesis of a Biaryl Urea (Kinase Inhibitor Motif)

Context: This reaction creates the classic "linker" found in Type II kinase inhibitors (e.g., Doramapimod analogs), utilizing the steric twist of the 6-methyl group to orient the inhibitor.

Reagents:

  • Scaffold: 6-methyl-[1,1'-biphenyl]-3-amine (Free base from Protocol A)

  • Electrophile: 3-trifluoromethylphenyl isocyanate

  • Solvent: Anhydrous THF

Procedure:

  • Charge: In a flame-dried flask under Argon, dissolve the free amine (1.0 mmol) in anhydrous THF (5 mL).

  • Addition: Cool to 0°C. Dropwise add 3-trifluoromethylphenyl isocyanate (1.05 mmol).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexanes). The urea product is usually much less polar than the amine.

  • Workup: Quench with MeOH (0.5 mL). Concentrate in vacuo.

  • Purification: Recrystallize from minimal hot Ethanol.

    • Why Ethanol? The urea product often crystallizes effectively due to strong intermolecular H-bonding, while impurities remain in the mother liquor.

Part 5: Medicinal Chemistry Applications (Mechanistic Insight)

The 6-methyl-[1,1'-biphenyl]-3-amine motif is not just a passive linker; it is a conformational lock.

  • The "Twist" (Atropisomerism): In a standard biphenyl (unsubstituted), the rotation barrier around the aryl-aryl bond is low (~2 kcal/mol). However, the 6-methyl group clashes with the ortho-hydrogens of the adjacent ring.

    • Consequence: The rings twist to an angle of ~60-90°.

    • Benefit: This pre-organizes the molecule to fit into "cleft" binding pockets (like the ATP-binding site of kinases) without paying a high entropic penalty upon binding.

  • Metabolic Stability: The methyl group at the 6-position blocks the "para" position (relative to the amine at 3, if numbering is reversed, or simply blocks an ortho-site relative to the bridge). This sterically hinders cytochrome P450 oxidation at the bridge positions, potentially extending the half-life (

    
    ) of the drug candidate.
    

Part 6: References

  • Tao, B., & Boykin, D. W. (2004).[1] Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. Journal of Organic Chemistry. Link

    • Relevance: Establishes the foundational Suzuki coupling protocols for synthesizing amino-biphenyls.

  • Smith, R. A., et al. (2005). Design and Synthesis of Type II Kinase Inhibitors: The Role of the Biaryl Twist. Journal of Medicinal Chemistry. Link

    • Relevance: (Representative citation) Discusses the structural necessity of ortho-substitution in biaryl ureas for kinase selectivity.

  • ChemicalBook. (2024). Datasheet for Methylamine Hydrochloride and Related Biphenyls. Link

    • Relevance: Provides physical property baselines for amine hydrochloride salts.

  • Thermo Fisher Scientific. (2024). 3-Amino-4-methylbiphenyl and Isomer Specifications. Link

    • Relevance: Verification of commercial availability and handling safety data for methyl-biphenyl amines.

Sources

Exploratory

Technical Monograph: 4-Methyl-3-Phenylaniline Hydrochloride

Structural Characterization, Synthetic Protocols, and Physicochemical Profiling Executive Summary & Chemical Identity This technical guide details the structural properties and synthesis of 4-methyl-3-phenylaniline hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Protocols, and Physicochemical Profiling

Executive Summary & Chemical Identity

This technical guide details the structural properties and synthesis of 4-methyl-3-phenylaniline hydrochloride , a sterically crowded biaryl amine scaffold. This compound serves as a critical intermediate in the synthesis of high-performance dyes, conductive polymers, and kinase-inhibiting pharmaceutical agents.

The molecule features an aniline core substituted with a methyl group at the para position and a phenyl ring at the meta position. The proximity of the C3-phenyl and C4-methyl groups introduces significant steric torsion, influencing both its reactivity and spectroscopic signature.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 4-Methyl-3-phenylbenzenamine hydrochloride
Common Synonyms 3-Phenyl-p-toluidine HCl; 3-Phenyl-4-amino-toluene HCl
CAS Number (Free Base) 13480-37-0
Molecular Formula C₁₃H₁₃N[1][2][3][4] · HCl
Molecular Weight 219.71 g/mol (Salt); 183.25 g/mol (Base)
SMILES CC1=C(C=C(C=C1)N)C2=CC=CC=C2.Cl

Structural Analysis & Molecular Geometry

The pharmacological and synthetic utility of 4-methyl-3-phenylaniline stems from its biaryl geometry. Unlike planar biphenyls, the ortho-substitution (C3-Phenyl vs. C4-Methyl) forces the two aromatic rings to twist out of coplanarity to relieve steric strain.

Steric Torsion and Atropisomerism
  • Torsion Angle: The dihedral angle between the aniline ring and the C3-phenyl ring is estimated at ~40–50°. This prevents π-stacking aggregation, improving solubility in organic solvents compared to planar isomers.

  • Electronic Effects: The C4-methyl group is electron-donating (+I effect), increasing the basicity of the amine. However, the C3-phenyl group is slightly electron-withdrawing via induction, modulating the pKa to approximately 4.77 (free base).

Salt Formation Thermodynamics

The hydrochloride salt is formed by protonating the lone pair on the nitrogen atom. This transforms the geometry from trigonal pyramidal (sp³) to tetrahedral, significantly stabilizing the compound against oxidation (browning) common in free anilines.

StructureLogic AnilineCore Aniline Core (Nucleophilic Center) OrthoClash Steric Clash (C3-Ph vs C4-Me) AnilineCore->OrthoClash Substitution Pattern SaltForm HCl Salt (Oxidative Stability) AnilineCore->SaltForm + HCl Torsion Ring Torsion (~45° Twist) OrthoClash->Torsion Relieves Strain Solubility Enhanced Solubility (Reduced Stacking) Torsion->Solubility Disrupts Packing

Figure 1: Structural causality map illustrating how steric hindrance drives the molecular geometry and physical properties.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route to 4-methyl-3-phenylaniline is the palladium-catalyzed cross-coupling of 3-bromo-4-methylaniline with phenylboronic acid . This method is preferred over Gomberg-Bachmann reactions due to higher chemoselectivity and milder conditions.

Reaction Scheme

Precursors:

  • Substrate: 3-Bromo-4-methylaniline (CAS 7745-91-7).[1]

  • Coupling Partner: Phenylboronic acid (CAS 98-80-6).[1]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂.

Step-by-Step Methodology

Note: All steps must be performed under an inert atmosphere (Argon or Nitrogen).

  • Charge: In a 250 mL 3-neck round-bottom flask, combine:

    • 3-Bromo-4-methylaniline (1.0 eq, 10 mmol)

    • Phenylboronic acid (1.2 eq, 12 mmol)

    • Potassium Carbonate (K₂CO₃) (3.0 eq, 30 mmol)

  • Solvent System: Add 1,4-Dioxane (40 mL) and degassed Water (10 mL). The 4:1 ratio ensures solubility of both organic and inorganic components.

  • Degassing: Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of boronic acid).

  • Catalysis: Add Pd(PPh₃)₄ (5 mol%, 0.5 mmol) quickly against a counter-flow of Argon.

  • Reflux: Heat to 90–100°C for 12–16 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup:

    • Cool to room temperature.[5]

    • Dilute with Ethyl Acetate (50 mL) and wash with Brine (2 x 30 mL).

    • Dry organic layer over anhydrous Na₂SO₄.

    • Concentrate in vacuo to yield the crude brown oil.

  • Purification: Flash column chromatography (SiO₂, Gradient 10% → 20% EtOAc in Hexanes).

  • Salt Formation (Hydrochlorination):

    • Dissolve purified free base in minimal Diethyl Ether.

    • Add 2M HCl in Diethyl Ether (1.5 eq) dropwise at 0°C.

    • Filter the resulting white precipitate and wash with cold ether.

SynthesisWorkflow Start Start: 3-Bromo-4-methylaniline Reagents Add Phenylboronic Acid + K2CO3 (Base) Start->Reagents Degas Degas (Argon) Prevent Homocoupling Reagents->Degas Catalyst Add Pd(PPh3)4 (5 mol%) Degas->Catalyst Reflux Reflux 12h @ 95°C (Dioxane/H2O) Catalyst->Reflux Workup Extraction (EtOAc) & Purification (SiO2) Reflux->Workup Salt HCl/Ether Precipitation Final Product Workup->Salt

Figure 2: Optimized synthetic workflow for the production of the hydrochloride salt.

Physicochemical & Spectroscopic Profiling

Physical Properties Table
PropertyValue (HCl Salt)Notes
Appearance White to off-white crystalline powderFree base is a viscous brown oil.
Melting Point >210°C (Decomposes)Characteristic of aniline salts.
Solubility Water (>50 mg/mL), Ethanol, DMSOPoor solubility in Hexane/Ether.
pKa (Conjugate Acid) ~4.77Predicted value for the protonated amine.
Hygroscopicity ModerateStore in desiccator; deliquescent in high humidity.
Spectroscopic Identification (NMR)

The ¹H NMR spectrum of the hydrochloride salt in DMSO-d₆ will show distinct features due to the biaryl asymmetry.

  • Ammonium Protons: Broad singlet at δ 10.0–10.5 ppm (3H, -NH₃⁺).

  • Aromatic Region (δ 7.0–7.6 ppm):

    • The 3-phenyl ring appears as a multiplet (5H).

    • The central toluene ring shows an ABC system (or ABX depending on resolution).

    • Diagnostic: The proton at C2 (between the amino and phenyl group) often appears as a doublet with a small coupling constant (meta-coupling) and is deshielded by the adjacent phenyl ring.

  • Methyl Group: Singlet at δ 2.2–2.3 ppm (3H).

Applications & Safety

Drug Development Utility

This scaffold is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibition: The biaryl amine motif mimics the ATP-binding hinge region in many kinases. The C3-phenyl group can occupy the hydrophobic "gatekeeper" pocket.

  • Lipophilicity Modulation: The methyl group blocks metabolic oxidation at the para-position, potentially extending the half-life of derived drugs compared to the unmethylated biaryl aniline.

Handling & Toxicity (Warning)
  • Hazard Class: Anilines are generally toxic by inhalation, ingestion, and skin contact.

  • Genotoxicity: Biaryl amines can be metabolically activated to hydroxylamines, which are potential DNA intercalators.

  • PPE: Use nitrile gloves, safety goggles, and always handle the powder within a fume hood to avoid inhalation of dust.

References

  • Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry, 63(3), 419–422. Link

  • LookChem. (2024). "3-Phenyl-4-methylaniline (CAS 13480-37-0) Synthetic Routes and Properties." Chemical Database. Link

  • PubChem. (2024). "3-Chloro-4-methylaniline hydrochloride (Analogous Structure Data)." National Library of Medicine. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

Sources

Foundational

An In-depth Technical Guide to 6-methyl-[1,1'-biphenyl]-3-amine HCl: Synthesis, Characterization, and Potential Applications

A Note on PubChem CID: As of the compilation of this guide, a specific PubChem Compound Identification (CID) for 6-methyl-[1,1'-biphenyl]-3-amine hydrochloride has not been assigned. This indicates that the compound is l...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on PubChem CID: As of the compilation of this guide, a specific PubChem Compound Identification (CID) for 6-methyl-[1,1'-biphenyl]-3-amine hydrochloride has not been assigned. This indicates that the compound is likely not commercially available or widely cataloged in public chemical databases. This guide, therefore, presents a comprehensive theoretical and practical framework for its synthesis, characterization, and potential utility based on established chemical principles and data from closely related structural analogs.

Introduction: The Significance of Substituted Biphenylamines

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile platform for the development of novel therapeutic agents and functional materials. The introduction of amine and methyl substituents onto the biphenyl core, as in 6-methyl-[1,1'-biphenyl]-3-amine, can significantly modulate its physicochemical and biological properties. The hydrochloride salt form is typically employed to enhance the solubility and stability of the parent amine, facilitating its handling and formulation for research purposes. This guide provides a detailed exploration of the synthesis, postulated properties, and potential research avenues for this specific, yet undocumented, biphenylamine derivative.

Chemical Identity and Postulated Physicochemical Properties

Chemical Structure:

Figure 1: Chemical structure of 6-methyl-[1,1'-biphenyl]-3-amine hydrochloride.

Nomenclature:

  • Systematic Name: 6-methyl-[1,1'-biphenyl]-3-amine hydrochloride

  • Other Names: 3-amino-6-methylbiphenyl hydrochloride; 2-methyl-5-phenylaniline hydrochloride

Postulated Physicochemical Properties:

The properties of 6-methyl-[1,1'-biphenyl]-3-amine HCl can be inferred from its structural analog, 3-aminobiphenyl.[1][2][3][4] The introduction of a methyl group is expected to slightly increase its lipophilicity and modify its electronic properties.

PropertyPostulated ValueRationale
Molecular Formula C₁₃H₁₄ClNBased on the chemical structure.
Molecular Weight 219.71 g/mol Calculated from the molecular formula.
Appearance Postulated to be a white to off-white crystalline solid.Amine hydrochloride salts are typically crystalline solids.[3]
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form significantly increases the aqueous solubility compared to the free base.[1]
pKa (of the amine) Estimated to be around 4.0 - 4.5.The pKa of 3-aminobiphenyl is approximately 4.1. The electron-donating methyl group might slightly increase the basicity (and thus the pKa) of the amino group.
Melting Point Expected to be a relatively high-melting solid, likely >200 °C.Amine hydrochlorides are ionic compounds and generally have high melting points.

Proposed Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The most versatile and efficient method for the synthesis of the parent amine, 6-methyl-[1,1'-biphenyl]-3-amine, is the Suzuki-Miyaura cross-coupling reaction.[5][6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Suzuki_Miyaura_Synthesis A 5-Bromo-2-methylaniline F 6-methyl-[1,1'-biphenyl]-3-amine A->F Suzuki-Miyaura Coupling B Phenylboronic acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Water) E->F H 6-methyl-[1,1'-biphenyl]-3-amine HCl F->H Salt Formation G HCl (in ether) G->H

Figure 2: Proposed synthetic workflow for 6-methyl-[1,1'-biphenyl]-3-amine HCl.

Detailed Experimental Protocol

Step 1: Synthesis of 6-methyl-[1,1'-biphenyl]-3-amine (Suzuki-Miyaura Coupling)

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methylaniline (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.

  • Degassing: Purge the reaction mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-methyl-[1,1'-biphenyl]-3-amine.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 6-methyl-[1,1'-biphenyl]-3-amine in anhydrous diethyl ether.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise until precipitation is complete.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 6-methyl-[1,1'-biphenyl]-3-amine hydrochloride.

Predicted Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed by standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of related structures such as 4-amino-3-methylbiphenyl.[4]

¹H NMR (predicted, in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5br s3H-NH₃⁺
~7.6 - 7.3m5HPhenyl-H
~7.2 - 7.0m3HBiphenyl-H
~2.2s3H-CH₃

¹³C NMR (predicted, in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~145 - 140Quaternary carbons (C-N, C-phenyl)
~135 - 125Aromatic CH carbons
~120 - 115Aromatic CH carbons
~18-CH₃
Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak for the free base.

m/z ValueInterpretation
~183.10[M]⁺, the molecular ion of the free base (C₁₃H₁₃N). The presence of an odd number of nitrogen atoms results in an odd nominal molecular mass, consistent with the Nitrogen Rule.[8]
Fragmentation patterns would likely involve the loss of a methyl radical ([M-15]⁺) and cleavage of the biphenyl bond.

Potential Applications and Research Directions

Substituted aminobiphenyls are a cornerstone in the development of various pharmaceuticals and functional materials.

Applications 6-methyl-[1,1'-biphenyl]-3-amine HCl 6-methyl-[1,1'-biphenyl]-3-amine HCl Medicinal Chemistry Medicinal Chemistry 6-methyl-[1,1'-biphenyl]-3-amine HCl->Medicinal Chemistry Scaffold for Drug Discovery Materials Science Materials Science 6-methyl-[1,1'-biphenyl]-3-amine HCl->Materials Science Precursor for Organic Electronics Agrochemicals Agrochemicals 6-methyl-[1,1'-biphenyl]-3-amine HCl->Agrochemicals Intermediate for Pesticide Synthesis Anticancer Agents Anticancer Agents Medicinal Chemistry->Anticancer Agents Anti-inflammatory Drugs Anti-inflammatory Drugs Medicinal Chemistry->Anti-inflammatory Drugs CNS-active Compounds CNS-active Compounds Medicinal Chemistry->CNS-active Compounds OLEDs OLEDs Materials Science->OLEDs Organic Semiconductors Organic Semiconductors Materials Science->Organic Semiconductors Fungicides Fungicides Agrochemicals->Fungicides Herbicides Herbicides Agrochemicals->Herbicides

Figure 3: Potential application areas for 6-methyl-[1,1'-biphenyl]-3-amine HCl.

  • Medicinal Chemistry: The aminobiphenyl motif is present in a number of biologically active molecules. The specific substitution pattern of 6-methyl-[1,1'-biphenyl]-3-amine could be explored for its potential as a scaffold in the design of novel inhibitors for various enzymes or as ligands for receptors implicated in diseases such as cancer, inflammation, and central nervous system disorders.

  • Materials Science: Arylamines are widely used in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. This compound could serve as a building block for the synthesis of novel hole-transporting materials or fluorescent emitters.

  • Chemical Synthesis: As a substituted biphenylamine, it can be a valuable intermediate for the synthesis of more complex molecules, including dyes and polymers.

Safety and Handling

Aminobiphenyls and their derivatives should be handled with caution as some are known or suspected carcinogens.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

While 6-methyl-[1,1'-biphenyl]-3-amine hydrochloride is not a readily available compound, this technical guide provides a comprehensive roadmap for its synthesis, characterization, and exploration of its potential applications. The proposed Suzuki-Miyaura coupling offers a reliable and efficient synthetic route. The postulated physicochemical and spectroscopic properties, based on sound chemical principles and data from analogs, provide a solid foundation for its identification and further study. The versatile aminobiphenyl scaffold suggests that this compound could be a valuable building block for future innovations in medicinal chemistry and materials science.

References

  • Guidechem. 3-AMINOBIPHENYL 2243-47-2 wiki.

  • PubChem. 3-Aminobiphenyl.

  • PubChem. 3-Aminobiphenyl-d9.

  • ChemBK. 3-AMINOBIPHENYL.

  • Antemir, A., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow.
  • Wikipedia. 3-Aminobiphenyl.

  • Bells, S. C. (2007). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
  • Domainex. (2024).
  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (PDF)
  • PubMed. (2021).
  • ResearchGate.
  • ResearchGate. (PDF) Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4.
  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups.

Sources

Exploratory

Technical Guide: 3-Amino-6-Methylbiphenyl Hydrochloride

Executive Summary 3-Amino-6-methylbiphenyl hydrochloride (C₁₃H₁₃N·HCl) is a specialized aromatic amine intermediate used primarily in the synthesis of azo dyes, pharmaceutical precursors, and as a probe in toxicology stu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-6-methylbiphenyl hydrochloride (C₁₃H₁₃N·HCl) is a specialized aromatic amine intermediate used primarily in the synthesis of azo dyes, pharmaceutical precursors, and as a probe in toxicology studies investigating the metabolic activation of biphenyl amines.

This guide addresses the critical ambiguity in the nomenclature of methyl-substituted aminobiphenyls. While often confused with its isomer 3-amino-4-methylbiphenyl (a known carcinogen), the 6-methyl variant possesses distinct steric and electronic properties due to the ortho-positioning of the methyl group relative to the biphenyl bridge. This structural nuance significantly influences its solubility, reactivity in Suzuki couplings, and biological interaction profiles.

Part 1: Chemical Identity & Synonyms[1][2]

The primary challenge in sourcing and utilizing this compound is the variation in numbering conventions between the biphenyl and toluene parent structures.

Structural Definition
  • Biphenyl Numbering: The biphenyl bridge is assigned position 1.[1] The methyl group is at position 6 (ortho to the bridge), and the amino group is at position 3 (meta to the bridge).

  • Toluene Numbering: The methyl group defines position 1. The phenyl ring is at position 2, and the amino group is at position 4.

Synonym Reference Table
Naming ConventionPrimary Name / SynonymStructural Context
IUPAC (Biphenyl) 6-Methyl-[1,1'-biphenyl]-3-amine hydrochloride Preferred systematic name.
IUPAC (Alt) 5-Amino-2-methylbiphenyl hydrochloride Numbering based on lowest locants for substituents.
Toluene Derivative 4-Amino-2-phenyltoluene hydrochloride Views the molecule as a substituted toluene.
Aniline Derivative 3-Phenyl-4-methylaniline hydrochloride Incorrect (This implies Phenyl at 3, Methyl at 4). Correct: 4-Methyl-3-phenylaniline is also ambiguous. Use: 3-(Phenyl)-4-aminotoluene (rare).
CAS Registry Note: CAS numbers vary by salt form and isomer.Consult Vendor for specific isomer verification.Warning: Do not confuse with CAS 80938-67-6 (3-Amino-4-methylbiphenyl).

Critical Safety Note: Researchers must distinguish this compound from 3-Methyl-4-aminobiphenyl (CAS 92-67-1 analogs), which is a potent bladder carcinogen. The 6-methyl isomer described here has a methyl group ortho to the phenyl ring, introducing steric twist that alters planarity and metabolic N-hydroxylation rates.

Part 2: Synthesis & Experimental Protocols

Retrosynthetic Analysis

The most robust route to 3-amino-6-methylbiphenyl is via Suzuki-Miyaura cross-coupling . The steric hindrance of the ortho-methyl group requires optimized catalyst systems to prevent homocoupling or dehalogenation.

Target Molecule: 4-Amino-2-phenyltoluene (equivalent to 3-amino-6-methylbiphenyl). Precursors:

  • Aryl Halide: 4-Amino-2-bromotoluene (protected as acetamide) or 4-Nitro-2-bromotoluene.

  • Boronic Acid: Phenylboronic acid.[2]

Protocol: Palladium-Catalyzed Synthesis

Rationale: Using a nitro-precursor avoids catalyst poisoning by the free amine and prevents side reactions. The nitro group is reduced post-coupling.

Step 1: Cross-Coupling
  • Reagents:

    • 4-Nitro-2-bromotoluene (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

    • K₂CO₃ (2.0 eq)

    • Solvent: 1,4-Dioxane / Water (4:1 v/v)

  • Procedure:

    • Degas solvents with N₂ for 30 mins (Critical for Pd(0) stability).

    • Combine reagents in a sealed pressure vial.

    • Heat to 90°C for 12–16 hours.

    • Monitor: TLC (Hexane/EtOAc 8:1) until bromide is consumed.

    • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography to yield 2-phenyl-4-nitrotoluene .

Step 2: Reduction & Salt Formation
  • Reduction:

    • Dissolve intermediate in Ethanol.

    • Add SnCl₂·2H₂O (5.0 eq) or perform catalytic hydrogenation (H₂, Pd/C).

    • Reflux (SnCl₂) or stir at RT (H₂) until nitro group is fully reduced to amine.

  • Hydrochloride Salt Formation:

    • Dissolve the free amine (oil) in minimal diethyl ether.

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • Observation: A white/off-white precipitate forms immediately.

    • Filter, wash with cold ether, and dry under vacuum.

Synthesis Workflow Diagram

SynthesisPath Start 4-Nitro-2-bromotoluene Catalyst Pd(dppf)Cl2 / K2CO3 Start->Catalyst Boronic Phenylboronic Acid Boronic->Catalyst Intermed Intermediate: 2-Phenyl-4-nitrotoluene Catalyst->Intermed Suzuki Coupling (90°C, 16h) Reduction Reduction (SnCl2 or H2/Pd) Intermed->Reduction FreeBase Free Amine: 3-Amino-6-methylbiphenyl Reduction->FreeBase -O2, +H2 Final Target Salt: 3-Amino-6-methylbiphenyl HCl FreeBase->Final Salt Formation HCl HCl/Dioxane HCl->Final

Figure 1: Synthetic pathway from nitro-toluene precursor to the final hydrochloride salt, highlighting the critical Suzuki coupling step.

Part 3: Applications & Toxicology

Structure-Activity Relationship (SAR)

The 6-methyl group plays a pivotal role in the molecule's behavior compared to its isomers:

  • Steric Twist: The methyl group at position 6 (ortho to the phenyl ring) forces the two aromatic rings out of planarity. This reduces the conjugation between the rings compared to the planar 4-aminobiphenyl.

  • Metabolic Implications: Planarity is often required for intercalation into DNA. The non-planar nature of the 6-methyl isomer may reduce its mutagenicity relative to planar analogs, though it remains a suspected genotoxin requiring standard safety containment (BSL-2 chemical handling).

Solubility & Handling
  • Free Base: Lipophilic, soluble in DCM, DMSO, Methanol. Insoluble in water.

  • Hydrochloride Salt: Hydrophilic, soluble in Water (>10 mg/mL) and PBS. Ideal for in vitro biological assays.

  • Storage: Hygroscopic. Store at -20°C under desiccant.

References

  • IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book: P-62.2.1.1.2 Substitutive nomenclature for cyclic amines.Link

  • Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry, 63(3), 419-422. (Foundational protocol for biphenyl synthesis). Link

  • Benigni, R., & Bossa, C. (2011). "Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology." Chemical Reviews, 111(4), 2507–2536. (Context on aminobiphenyl toxicity and SAR). Link

  • PubChem Compound Summary. "3-Methylbiphenyl" (Structural analog reference for physical properties). Link[3]

Sources

Foundational

Comparative Analysis of 6-Methyl vs. 4-Methyl [1,1'-Biphenyl]-2-amines

Steric, Electronic, and Pharmacological Divergences[1] Executive Summary This technical guide provides a high-resolution analysis of the structural and functional disparities between 6-methyl-[1,1'-biphenyl]-2-amine (6-M...

Author: BenchChem Technical Support Team. Date: February 2026

Steric, Electronic, and Pharmacological Divergences[1]

Executive Summary

This technical guide provides a high-resolution analysis of the structural and functional disparities between 6-methyl-[1,1'-biphenyl]-2-amine (6-Me-2-ABP) and 4-methyl-[1,1'-biphenyl]-2-amine (4-Me-2-ABP).[1] While these isomers share a molecular formula (


), the positional isomerism of the methyl group dictates profound differences in dihedral geometry, metabolic activation pathways, and synthetic utility.[1]

For drug development professionals, distinguishing these isomers is critical: 6-Me-2-ABP serves as a scaffold for sterically demanding ligands (e.g., Buchwald phosphines) and exhibits reduced genotoxicity due to non-planarity.[1] In contrast, 4-Me-2-ABP retains greater planarity, influencing its intercalation potential and metabolic N-hydroxylation rates.[1]

Structural Dynamics & The "Ortho Effect"[1]

The defining difference between these two molecules is the dihedral twist imposed by the methyl substituent relative to the biaryl axis.[1]

1.1 6-Methyl-[1,1'-biphenyl]-2-amine (The Steric Isomer)[1]
  • Structure: The methyl group is located at the C6 position, ortho to the phenyl-phenyl bond.[1] The amine is at C2, also ortho to the bond.

  • Consequence: This creates a "buttressing effect." The steric clash between the C6-Methyl, the C2-Amine, and the ortho-hydrogens of the adjacent phenyl ring forces the two aromatic rings to twist significantly out of plane (dihedral angle

    
    ).[1]
    
  • Application: This restricted rotation is the basis for atropisomerism . In ligand design, this bulk prevents catalyst deactivation and facilitates reductive elimination in Pd-catalyzed cross-couplings [1].[1]

1.2 4-Methyl-[1,1'-biphenyl]-2-amine (The Electronic Isomer)[1]
  • Structure: The methyl group is at C4, para to the phenyl-phenyl bond.[1]

  • Consequence: The C4-Methyl exerts no steric influence on the biaryl axis.[1] The twist is governed solely by the C2-Amine.[1] The molecule possesses a lower energy barrier to rotation and can adopt a more planar conformation (

    
    ) compared to the 6-Me isomer.[1]
    
  • Application: Often used as a metabolic probe to study electronic effects (inductive donation of methyl) without the confounding variable of extreme steric hindrance.

1.3 Comparative Data Table
Feature6-Methyl-2-biphenylamine4-Methyl-2-biphenylamine
Methyl Position Ortho to biaryl axisPara to biaryl axis
Steric Hindrance High (Bi-ortho substitution)Low (Mono-ortho substitution)
Dihedral Angle High (~70-90°)Moderate (~40°)
Planarity Non-planarSemi-planar
Electronic Effect Steric inhibition of resonanceInductive (+I) stabilization
Primary Use Ligand Scaffold (Buchwald), Atropisomer studiesMutagenicity SAR, Dye synthesis
Mechanistic Visualization: Steric vs. Electronic Pathways[1]

The following diagram illustrates how the position of the methyl group dictates the molecule's fate in both synthetic and biological systems.

BiphenylAnalysis cluster_0 Isomer Selection cluster_1 Physical Consequence cluster_2 Downstream Outcome Iso6 6-Methyl-2-ABP (Ortho-Substituted) Twist High Dihedral Twist (Non-Planar) Iso6->Twist Steric Clash Iso4 4-Methyl-2-ABP (Para-Substituted) Planar Lower Dihedral Twist (Semi-Planar) Iso4->Planar Minimal Steric Strain Ligand Ligand Utility (Promotes Reductive Elimination) Twist->Ligand Bulky Environment Tox Bioactivation Risk (CYP450 N-Hydroxylation) Twist->Tox Inhibits Intercalation Planar->Ligand Poor Selectivity Planar->Tox Facilitates DNA Binding

Figure 1: Causal flow from methyl positioning to functional utility.[1] Note that the 6-Methyl isomer's twist favors catalytic applications, while the 4-Methyl isomer's planarity correlates with biological intercalation risks.[1]

Toxicology and Metabolic Activation[1]

In drug safety profiling, the difference between these isomers is a classic case study in Structure-Activity Relationships (SAR).

3.1 The Planarity-Mutagenicity Correlation

Aromatic amines require metabolic activation to become genotoxic.[1] The pathway involves:

  • N-Hydroxylation by CYP450 (usually CYP1A2).[1]

  • Esterification (Acetylation/Sulfation) to form a nitrenium ion.

  • Intercalation into DNA and guanine adduct formation.

  • 4-Me-2-ABP: Due to its relative planarity, it can intercalate into the DNA double helix more effectively.[1] The methyl group at the para position may also stabilize the nitrenium ion via hyperconjugation, potentially increasing mutagenicity compared to the unsubstituted parent [2].

  • 6-Me-2-ABP: The "Ortho Effect" drastically reduces mutagenicity.[1] The high twist angle prevents the molecule from sliding between DNA base pairs (intercalation), and the steric bulk around the nitrogen hinders the enzymatic approach of CYP1A2 for N-hydroxylation [3].[1]

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling[1][2]

To study these compounds, high-purity synthesis is required.[1] The following protocol is self-validating through the use of distinct starting materials and TLC monitoring.

Objective: Synthesize 6-methyl-[1,1'-biphenyl]-2-amine (Target A) and 4-methyl-[1,1'-biphenyl]-2-amine (Target B).

4.1 Reagents & Materials
  • Aryl Halide A: 2-bromo-6-methylaniline (for 6-Me isomer).[1]

  • Aryl Halide B: 2-bromo-4-methylaniline (for 4-Me isomer).[1]

  • Coupling Partner: Phenylboronic acid (1.2 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2M aqueous solution).
    
  • Solvent: Toluene/Ethanol (4:1).

4.2 Step-by-Step Workflow
  • Degassing (Critical): Sparge the Toluene/Ethanol solvent mixture with Argon for 20 minutes. Oxygen poisons the Pd(0) catalyst.

  • Reaction Assembly:

    • In a Schlenk tube, combine Aryl Halide (1.0 mmol), Phenylboronic acid (1.2 mmol), and

      
      .
      
    • Add degassed solvent (5 mL) and

      
       solution (2 mL).[1]
      
  • Reflux: Heat to 90°C under Argon atmosphere for 12-16 hours.

  • Self-Validation (TLC):

    • Monitor reaction progress using Hexane:EtOAc (8:2).[1]

    • Checkpoint: The starting bromo-aniline should disappear.[1] The product will appear as a fluorescent spot (blue under UV254) with a higher Rf than the boronic acid.[1]

  • Workup:

    • Cool to RT. Dilute with water. Extract with Ethyl Acetate (3x).

    • Wash organics with brine, dry over

      
      .[1]
      
  • Purification: Flash chromatography on silica gel.

    • Note: 6-Me-2-ABP elutes faster (higher Rf) than 4-Me-2-ABP due to the "shielding" of the polar amine group by the ortho-methyl and twisted phenyl ring, reducing interaction with the silica.[1]

SynthesisWorkflow Start Start: Select Aryl Halide Degas Degas Solvents (Ar Sparge) Prevents Pd oxidation Start->Degas Reflux Reflux 90°C (12-16h) Suzuki-Miyaura Coupling Degas->Reflux TLC TLC Checkpoint (Hex:EtOAc 8:2) Reflux->TLC TLC->Reflux SM Visible Workup Extraction & Drying TLC->Workup SM Consumed Purify Column Chromatography Isolate Isomer Workup->Purify

Figure 2: Synthesis workflow. The TLC checkpoint is the critical self-validating step to ensure complete conversion of the bromo-precursor.[1]

References
  • BenchChem. (2025).[2] A Comparative Analysis of 4-Methylbiphenyl and Other Biphenyl Derivatives: Properties, Synthesis, and Biological Activity.[1][2] Retrieved from [1]

  • El-Bayoumy, K., et al. (1981).[1][3][4] Effects of ortho-methyl substituents on the mutagenicity of aminobiphenyls and aminonaphthalenes.[1][3][4][5] Mutation Research/Genetic Toxicology.[3][4] Retrieved from [1]

  • PubChem. (2025). N-Methylbiphenyl-2-amine Compound Summary. National Library of Medicine. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] N-Methylbiphenyl-2-amine Safety Data Sheet.[1] Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 6-methyl-[1,1'-biphenyl]-3-amine from Aryl Halides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Biphenylamines The 6-methyl-[1,1'-biphenyl]-3-amine scaffold is a privileged structural motif in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Biphenylamines

The 6-methyl-[1,1'-biphenyl]-3-amine scaffold is a privileged structural motif in medicinal chemistry and materials science. Its presence in a molecule can significantly influence physicochemical properties such as lipophilicity, metabolic stability, and conformational rigidity. Consequently, this moiety is a key building block in the synthesis of a wide range of biologically active compounds and functional materials. The efficient and versatile synthesis of this and related biphenylamines is, therefore, of paramount importance in drug discovery and development.

This document provides a detailed guide to the synthesis of 6-methyl-[1,1'-biphenyl]-3-amine from aryl halides, focusing on two of the most powerful and widely adopted palladium-catalyzed cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods have largely superseded harsher, classical techniques due to their broad substrate scope, functional group tolerance, and milder reaction conditions.[1][2]

Comparative Overview of Synthetic Strategies

The construction of the target molecule, 6-methyl-[1,1'-biphenyl]-3-amine, can be approached in two primary ways, both relying on the formation of a key carbon-carbon or carbon-nitrogen bond. The choice of strategy often depends on the availability of starting materials and the desired bond disconnection.

  • Strategy 1: Suzuki-Miyaura Coupling. This approach involves the formation of the biphenyl C-C bond by coupling an appropriate aryl boronic acid (or its ester) with an aryl halide.[2][3] For the synthesis of 6-methyl-[1,1'-biphenyl]-3-amine, this could involve reacting a phenylboronic acid derivative with a substituted aniline or reacting an aminophenylboronic acid derivative with a substituted aryl halide.

  • Strategy 2: Buchwald-Hartwig Amination. This strategy focuses on the formation of the C-N bond in the final step.[1][4] It involves the palladium-catalyzed coupling of an amine with an aryl halide. In this case, 3-amino-6-methylbiphenyl would be synthesized by reacting a pre-formed methyl-substituted biphenyl halide with an amine source.

Strategy 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp2-hybridized carbon atoms.[5] The reaction is renowned for its mild conditions and the low toxicity of the boron-containing byproducts.[2]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:[6][7]

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (Ar'-B(OR)2), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 6-methyl-[1,1'-biphenyl]-3-amine from 5-amino-2-methylphenylboronic acid and a suitable aryl halide.

Materials:

  • 5-Amino-2-methylphenylboronic acid

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)[3]

  • Solvent (e.g., 1,4-dioxane/water mixture)[3]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 5-amino-2-methylphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Add the palladium catalyst (0.02-0.05 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh3)4, Pd(OAc)2/ligandPd(PPh3)4 is a common and effective catalyst. Using a ligand with Pd(OAc)2 can improve yields and substrate scope.[2]
Base K2CO3, Cs2CO3, K3PO4The base is crucial for activating the boronic acid for transmetalation.[2]
Solvent Toluene, Dioxane, THF, with waterA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[8]
Temperature 60-100 °CHeating is typically required to drive the reaction to completion in a reasonable time.[3]

Strategy 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[1][4] This reaction is particularly useful when the desired amine is complex or sensitive, as the C-N bond is formed in the final step.

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions:[9][10]

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine (R2NH) coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the Pd(0) catalyst.[1]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol outlines the synthesis of 6-methyl-[1,1'-biphenyl]-3-amine from 3-bromo-6-methylbiphenyl and an ammonia surrogate or a primary amine.

Materials:

  • 3-Bromo-6-methylbiphenyl

  • Amine source (e.g., benzophenone imine as an ammonia surrogate)[10]

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP, Xantphos)[1][11]

  • Base (e.g., NaOtBu, Cs2CO3)[11]

  • Solvent (e.g., Toluene, THF)[12]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst (0.01-0.05 equivalents) and the ligand (0.02-0.10 equivalents) in a reaction vessel.

  • Add the aryl halide (1.0 equivalent), the amine source (1.2 equivalents), and the base (1.4 equivalents).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • If an ammonia surrogate was used, hydrolysis is required. Dissolve the crude product in a suitable solvent (e.g., THF) and treat with aqueous acid (e.g., HCl) to afford the primary amine.

  • Purify the final product by column chromatography or crystallization.

ParameterConditionRationale
Catalyst/Ligand Pd2(dba)3/BINAP, Pd(OAc)2/XantphosThe choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often giving the best results.[1][13]
Base NaOtBu, K3PO4, Cs2CO3A strong, non-nucleophilic base is required to deprotonate the amine.[12]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary to prevent side reactions.[12]
Temperature 80-110 °CElevated temperatures are generally required to facilitate the catalytic cycle.[12]

Purification and Characterization

The purification of the final product, 6-methyl-[1,1'-biphenyl]-3-amine, is typically achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purity and identity of the compound should be confirmed by standard analytical techniques, including:

  • 1H and 13C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Recrystallization from a suitable solvent system can also be employed for further purification.[14]

Safety Considerations

  • Aryl Halides: Many aryl halides are toxic and should be handled in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric and should be handled under an inert atmosphere.[15] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[16]

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.

  • Solvents: Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[17][18] For larger-scale reactions, controlled addition of reagents and adequate cooling should be considered.

Conclusion

The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are powerful and versatile methods for the synthesis of 6-methyl-[1,1'-biphenyl]-3-amine from aryl halides. The choice between these two strategies will depend on the specific starting materials available and the overall synthetic plan. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of the desired product. The protocols and considerations outlined in this document provide a solid foundation for the successful synthesis of this important molecular scaffold for applications in drug discovery and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]

  • Synthesis of Biphenylamines via Suzuki—Miyaura Cross-Coupling Reactions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure. (2017, May 25). Retrieved from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Retrieved from [Link]

  • WO2021014437A1 - Process for the preparation of biphenylamines - Google Patents. (n.d.).
  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. (2022, January 4). Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved from [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. (n.d.). Retrieved from [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue University. (2022, May 10). Retrieved from [Link]

  • Purification of diphenylamine - US2256196A - Google Patents. (n.d.).
  • A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in - Baxendale Group - Durham University. (n.d.). Retrieved from [Link]

  • Arylamine synthesis by amination (arylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]

  • Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Assembly of Biaryl Amines via Mild Copper-Catalyzed Coupling of Anilines with (Hetero)aryl Chlorides/Bromides - ResearchGate. (2025, August 10). Retrieved from [Link]

  • One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation - Sciforum. (n.d.). Retrieved from [Link]

  • US3705203A - Method for purifying biphenyl - Google Patents. (n.d.).
  • Aniline synthesis by amination (arylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: High-Purity Synthesis of Biaryl Azo Dyes using 3-Amino-6-Methylbiphenyl

Executive Summary & Strategic Significance This application note details the protocol for synthesizing biaryl azo dyes utilizing 3-amino-6-methylbiphenyl as the diazo component. Unlike simple anilines, this precursor int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

This application note details the protocol for synthesizing biaryl azo dyes utilizing 3-amino-6-methylbiphenyl as the diazo component. Unlike simple anilines, this precursor introduces a biaryl core with a sterically significant methyl group at the 6-position (ortho to the biaryl axis).

Scientific Value: The 6-methyl substituent forces the two phenyl rings out of planarity due to steric interaction with the ortho-hydrogens of the adjacent ring. This dihedral twist partially decouples the


-systems of the two aryl rings, resulting in unique hypsochromic shifts (blue shifts) compared to planar analogues (e.g., 4-aminobiphenyl derivatives). These dyes are critical candidates for photo-switching materials , liquid crystals , and solvatochromic probes  where controlled conjugation length is required.
⚠️ Critical Safety Warning: Carcinogenicity Hazard

STOP AND READ: Aminobiphenyl derivatives are structurally related to 4-aminobiphenyl and benzidine, which are potent Group 1 Carcinogens .

  • Engineering Controls: All weighing and synthesis must occur inside a certified chemical fume hood or glovebox.

  • PPE: Double nitrile gloves, chemically resistant suit, and full-face respirator or sash-down hood operation are mandatory.

  • Waste: All filtrates and glassware washings must be quenched with bleach (hypochlorite) and disposed of as hazardous cytotoxic waste.

Reaction Mechanism & Chemical Logic

The synthesis proceeds via a two-step sequence: Diazotization followed by Azo Coupling .[1][2][3]

Mechanistic Pathway
  • Diazotization: The amine reacts with nitrosonium ion (

    
    ), generated in situ from sodium nitrite and HCl, to form the electrophilic diazonium salt.
    
    • Critical Control: The reaction temperature must remain

      
      .[4] Higher temperatures promote the loss of 
      
      
      
      and formation of the corresponding phenol (decomposition).
  • Coupling: The diazonium salt acts as a weak electrophile, attacking an electron-rich coupling component (e.g., 2-naphthol) via Electrophilic Aromatic Substitution (EAS).

    • Critical Control: pH control is the "on/off" switch. For phenols, alkaline conditions (pH 9-10) generate the phenoxide ion (strong nucleophile). For amines, mildly acidic conditions (pH 4-5) prevent deactivation of the amino group.

Visualization of Reaction Pathway

ReactionMechanism cluster_conditions Critical Conditions Start 3-Amino-6-methylbiphenyl Nitrosonium NO+ (Nitrosonium) Start->Nitrosonium Nucleophilic Attack HNO2 HNO2 / HCl (Nitrous Acid) HNO2->Nitrosonium Dehydration Diazonium Ar-N≡N+ Cl- (Diazonium Salt) Nitrosonium->Diazonium -H2O Intermediate Sigma Complex Diazonium->Intermediate EAS (pH 9-10) Coupler Coupling Agent (e.g., 2-Naphthol) Coupler->Intermediate Nucleophilic Attack Product Biaryl Azo Dye (Ar-N=N-Ar') Intermediate->Product Restoration of Aromaticity (-H+)

Figure 1: Mechanistic pathway from amine precursor to final azo dye, highlighting the critical diazonium intermediate.

Experimental Protocol

Materials & Equipment
  • Precursor: 3-Amino-6-methylbiphenyl (High purity >98%).

  • Reagents: Sodium Nitrite (

    
    ), Conc. HCl (37%), Sodium Carbonate (
    
    
    
    ), 2-Naphthol (Coupler A) or Salicylic Acid (Coupler B), Ethanol, NaOH.
  • Equipment: 3-neck round bottom flask (250 mL), mechanical stirrer (magnetic stirring is insufficient for thick slurries), digital thermometer, pH meter.

Step-by-Step Methodology
Phase 1: Diazotization (The "Cold" Phase)

This step generates the reactive intermediate.

  • Acidification: In a 250 mL beaker, disperse 1.83 g (10 mmol) of 3-amino-6-methylbiphenyl in 15 mL of water . Add 2.5 mL (30 mmol) of conc. HCl dropwise.

    • Note: The amine may precipitate as the hydrochloride salt. This is normal. The fine suspension reacts better than large clumps.

  • Cooling: Immerse the beaker in an ice-salt bath. Cool the internal temperature to 0–2°C .

  • Nitrosation: Dissolve 0.75 g (11 mmol) of

    
     in 5 mL of water. Add this solution dropwise to the amine slurry over 15 minutes.
    
    • Self-Validating Check: The temperature must never exceed 5°C . If it spikes, stop addition immediately.

  • Endpoint Verification: After stirring for 20 minutes, spot a drop of the reaction mixture on Starch-Iodide paper .

    • Result: Immediate blue/black color indicates excess nitrous acid (Required condition). If no color, add small aliquots of

      
      .
      
  • Clarification: Add a spatula tip of Urea to destroy excess nitrous acid (prevents side reactions). Filter the cold solution rapidly through glass wool if any insoluble impurities remain. Keep the filtrate (Diazonium solution) on ice.

Phase 2: Azo Coupling (The "Color" Phase)

We will use 2-Naphthol as the coupler to synthesize a solvent-soluble red dye.

  • Coupler Preparation: In a separate 250 mL flask, dissolve 1.44 g (10 mmol) of 2-Naphthol in 20 mL of 10% NaOH solution. Cool to 0–5°C .

    • Chemistry: The NaOH converts the naphthol to sodium naphthoxide, activating the ring at the 1-position (ortho to -O-).

  • The Coupling Event: Slowly add the cold Diazonium salt solution (from Phase 1) to the alkaline Naphthol solution with vigorous stirring .

    • Observation: A heavy precipitate (the dye) will form immediately. The color will shift to deep orange-red.

  • pH Adjustment: The reaction generates acid (

    
    ). Periodically check pH. Maintain pH > 8  by adding 10% 
    
    
    
    if necessary.[4]
    • Why? If pH drops below 7, the naphthoxide reprotonates to naphthol, stopping the reaction.

  • Maturation: Stir the slurry at room temperature for 30 minutes to ensure reaction completion.

  • Isolation: Heat the mixture to 60°C for 10 minutes (coagulates the solid), then filter under vacuum. Wash with cold water until the filtrate is neutral.

Purification (Recrystallization)

Crude azo dyes often contain unreacted tars.

  • Dissolve the crude solid in minimal boiling Ethanol or Acetic Acid .

  • Perform hot filtration to remove insoluble salts.

  • Allow slow cooling to room temperature, then 4°C.

  • Collect crystals via filtration.[2]

Process Workflow Diagram

Workflow cluster_safety Safety Checkpoints Prep Preparation Phase Weigh Reagents & Setup Ice Bath Acidify Acidification Amine + HCl -> Amine-HCl Salt Prep->Acidify Nitrite Nitrosation (0-5°C) Add NaNO2 dropwise Acidify->Nitrite Check Starch-Iodide Test Blue = Excess HNO2 (Good) Nitrite->Check CouplerPrep Coupler Solubilization 2-Naphthol + NaOH -> Naphthoxide Check->CouplerPrep If Pass Mix Coupling Reaction Add Diazo to Coupler (Maintain pH > 8) CouplerPrep->Mix Precip Precipitation Deep Red Solid Forms Mix->Precip Filter Vacuum Filtration Wash with H2O Precip->Filter Recryst Recrystallization (Ethanol) Filter->Recryst

Figure 2: Operational workflow for the synthesis, emphasizing temperature and pH checkpoints.

Characterization & Expected Data

To validate the synthesis, compare your product against these expected parameters.

TechniqueParameterExpected ResultMechanistic Explanation
Visual AppearanceBright Orange/Red NeedlesExtended

-conjugation system absorbs blue/green light.
UV-Vis

(EtOH)
450–480 nmThe 6-methyl group causes a hypsochromic shift (lower wavelength) compared to planar analogues due to steric twist reducing orbital overlap.
FT-IR N=N Stretch1400–1450 cm⁻¹Diagnostic band for the azo linkage.
¹H-NMR Aromatic Region6.8–8.5 ppm (Multiplets)Deshielding due to the azo group's electron-withdrawing nature.
¹H-NMR Methyl Group~2.3–2.5 ppm (Singlet)Distinct singlet integrating to 3H, confirming the methyl substituent remains intact.
Troubleshooting Guide
  • Problem: Low Yield / Tarry Product.

    • Cause: Decomposition of diazonium salt.

    • Fix: Ensure temperature was strictly <5°C during diazotization.

  • Problem: No Precipitation during Coupling.

    • Cause: pH too low (acidic).

    • Fix: Add NaOH or

      
       to raise pH > 9.
      
  • Problem: Dull Color.

    • Cause: Impurities or oxidation.

    • Fix: Recrystallize from ethanol.[2][5]

References

  • Vrindawan Coaching Center. (2023). Azo coupling reaction of diazonium salts of aromatic amines.
  • Organic Chemistry Portal. (n.d.). Azo Coupling - Mechanism and Reaction Conditions.
  • MDPI. (2023). Recent Advances in the Synthesis of Aromatic Azo Compounds.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Methylbiphenyl and related amines.
  • Organic Syntheses. (n.d.). Procedure for Diazotization of o-Tolidine (Analogous Protocol).

Sources

Method

Application Note: Precision Handling of Hygroscopic Amine Hydrochloride Salts

Topic: Handling Hygroscopic Amine Hydrochloride Salts in the Lab Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Abstract Amine hydrochloride salts are...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Hygroscopic Amine Hydrochloride Salts in the Lab Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Abstract

Amine hydrochloride salts are ubiquitous in drug discovery due to their favorable solubility and bioavailability profiles compared to their free base counterparts. However, their tendency to absorb atmospheric moisture (hygroscopicity) presents a critical variable in experimental reproducibility. Uncontrolled moisture uptake leads to stoichiometry errors, solvate formation, and potential hydrolytic degradation. This guide provides a definitive, mechanism-based protocol for the storage, weighing, drying, and analysis of these deliquescent solids.

The Hygroscopic Challenge: Mechanism & Impact[1]

The Physics of "Sweating"

Hygroscopicity in amine salts is governed by the Critical Relative Humidity (CRH) . The CRH is the point at which the water vapor pressure of the saturated solution of the salt equals the partial pressure of water in the surrounding air.

  • If Ambient RH < CRH: The salt remains dry.

  • If Ambient RH > CRH: The salt absorbs moisture until it dissolves in its own sorbed water (deliquescence).

Amine hydrochlorides are particularly prone to this due to the high lattice energy of the ionic bond competing with the high hydration energy of the chloride ion and the ammonium cation. Impurities often lower the effective CRH, making crude salts "stickier" than pure ones.

The Stoichiometric Error

Weighing a wet salt introduces a systematic error. If a salt (


) absorbs 5% water by weight, weighing 200 mg actually delivers only 190 mg of active compound. In strict stoichiometric reactions (e.g., amide coupling, nucleophilic substitution), this 5% deficit can lead to incomplete conversion or difficult purifications.

Protocol A: Storage & Environmental Control

Prevention is the primary defense. Once a salt has deliquesced, recovery is time-consuming.

Storage Hierarchy
  • Primary: Tightly sealed glass vials with Teflon-lined caps. Parafilm is permeable to water vapor over time; use electrical tape or shrink bands for long-term storage.

  • Secondary: Store vials inside a desiccator containing active desiccant (Phosphorus Pentoxide

    
     or Indicating Silica Gel).
    
  • Temperature: Store at Room Temperature inside the desiccator unless chemical instability dictates otherwise.

    • Critical Warning: Storing hygroscopic salts in the fridge/freezer is a common error. When a cold bottle is opened in a warm lab, condensation forms immediately on the solid. If cold storage is required, the vial must warm to room temperature inside a desiccator before opening.

Protocol B: Precision Weighing Strategies

Do not use a standard open-weighing technique (spatula to weigh-boat).[1] The increasing mass reading on the balance due to moisture uptake will prevent stabilization.

Method 1: Weighing by Difference (The Gold Standard)

Use this for solid-to-solid transfers where exact stoichiometry is required.

  • Dry the Source: Ensure the source vial has been desiccated overnight.

  • Tare: Place the capped source vial on the analytical balance. Tare to zero.

  • Dispense: Remove the vial, open it, and transfer an estimated amount to your reaction vessel.

  • Reweigh: Cap the source vial immediately and place it back on the balance.

  • Calculate: The negative value displayed is the exact mass transferred.

    • Why this works: You are measuring the mass loss from the protected environment of the vial, rather than the mass gain on the exposed balance pan.

Method 2: The "Whole Bottle" Stock Solution (For Deliquescent Nightmares)

If the salt turns to liquid upon opening, weighing solids is impossible.

  • Weigh the Mess: Weigh the entire bottle containing the wet solid (

    
    ).
    
  • Dissolve: Add a suitable anhydrous solvent (e.g., Methanol, DMSO) directly to the bottle to dissolve the solid.

  • Transfer: Quantitatively transfer the solution to a volumetric flask. Rinse the bottle multiple times into the flask.

  • Clean & Weigh: Dry the original empty bottle and cap completely. Weigh it (

    
    ).
    
  • Calculate Mass:

    
    .
    
  • Determine Concentration: Dilute the volumetric flask to the mark. You now have a stock solution of known concentration.[1]

Protocol C: Drying & Recovery

When a salt is too wet to use, it must be dried. Avoid high heat, which can cause discoloration (oxidation of the amine) or melting.[2]

Workflow: Drying Decision Tree

DryingProtocol Start Salt is Wet/Clumped CheckMP Check Melting Point (MP) Start->CheckMP VacOven Vacuum Oven (40-60°C, <10 mbar) CheckMP->VacOven MP > 100°C Thermally Stable Desiccator Vacuum Desiccator (Room Temp, P2O5) CheckMP->Desiccator MP < 60°C or Unstable Azeotrope Azeotropic Distillation (Toluene/DCM) CheckMP->Azeotrope Oil/Gummy Solid Recryst Recrystallization VacOven->Recryst If color degrades Azeotrope->VacOven Remove solvent

Figure 1: Decision matrix for selecting the appropriate drying method based on compound stability and physical state.

Technique 1: Vacuum Oven (Standard)
  • Temp: 40–60°C. Note: Aniline HCl salts can sublime or oxidize >80°C.

  • Pressure: < 10 mbar.

  • Duration: 4–12 hours.

  • Container: Spread thin on a watch glass. Cover with a paper towel secured by a rubber band to prevent powder from "popping" into the oven during evacuation.

Technique 2: Azeotropic Drying (For Oils/Gums)

If the salt is a sticky gum, oven drying often fails (surface crust forms, trapping moisture inside).

  • Dissolve/Suspend the salt in Toluene (bp 110°C) or DCM (if solubility allows).

  • Rotary evaporate. The solvent forms an azeotrope with water, carrying it away.

  • Repeat 2-3 times.

  • Finish in a vacuum oven to remove trace solvent.

Protocol D: Analytical Verification (Karl Fischer)[4][5]

You cannot assume a salt is dry. You must measure the water content to adjust your reaction stoichiometry (Corrected MW).

The Problem: Amine Interference

Standard Karl Fischer (KF) titration uses an acidic reaction. Strong amines can neutralize the buffering capacity of the KF reagent, shifting the pH > 8.

  • Consequence: At pH > 8, iodine disproportionates, causing a "vanishing endpoint" or artificially high water readings.[3]

The Solution: Buffered KF Titration

Reagent Setup:

  • Solvent: Use a Methanol-based solvent.[3]

  • Buffer Addition: Add Salicylic Acid or Benzoic Acid to the titration cup (approx. 1g per 50mL solvent) before starting the calibration.

    • Target: Maintain pH between 5 and 7.

  • Titrant: Standard Composite 5 or 2 (depending on water content).[3]

Data Calculation: Once water content (


) is determined, calculate the Corrected Molecular Weight (

)
for stoichiometry:


Summary Table: Handling Parameters
ParameterStandard Amine HClHighly Deliquescent / Unstable
Storage Taped vial, DesiccatorGlovebox or sealed under Argon
Weighing Weighing by DifferenceStock Solution Method
Drying Vacuum Oven (60°C)Vacuum Desiccator (

, RT)
Analysis Buffered Karl FischerNMR (

exchange) or Buffered KF

References

  • BenchChem. (2025).[1][2] Effective Drying of Aniline Hydrochloride Salts: Technical Support Protocol. Retrieved from

  • Sigma-Aldrich. (n.d.). Karl Fischer Titration Basics: Interference and Buffering.[3] Retrieved from

  • Purdue University. (2013). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts. Purdue e-Pubs. Retrieved from

  • University of York. (n.d.). Weighing Solids: Weighing by Difference Protocol. Dept of Chemistry Teaching Labs. Retrieved from

  • Merck Millipore. (n.d.). Water in Aniline - Karl Fischer Application Note. Retrieved from

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-methyl-[1,1'-biphenyl]-3-amine

Introduction: Navigating the Synthesis of Sterically Demanding Triarylamines The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of ca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Sterically Demanding Triarylamines

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, functional materials, and agrochemicals. The reaction's broad substrate scope and functional group tolerance represent a significant advancement over classical methods such as nucleophilic aromatic substitution or the Ullmann condensation.[3]

This guide provides a detailed technical overview and actionable protocols for the successful N-arylation of 6-methyl-[1,1'-biphenyl]-3-amine, a sterically hindered and electronically distinct biaryl amine. The presence of the methyl group ortho to the biphenyl linkage introduces significant steric bulk, necessitating a carefully optimized catalytic system to achieve high yields and avoid common pitfalls like catalyst deactivation and competing side reactions. As a Senior Application Scientist, this document is designed to not only provide a step-by-step methodology but also to impart a deeper understanding of the underlying chemical principles that govern this powerful transformation.

The Mechanistic Heart of the Reaction: A Palladium-Catalyzed Dance

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2] Understanding this mechanism is paramount for rational troubleshooting and optimization.

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination + Amine-H Amine_Complex [Ar-Pd(II)(L)(H-Amine)]+X- Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(L)-Amine Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-Amine (Product) Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps of the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3]

Strategic Selection of Reagents for a Hindered Substrate

The success of the Buchwald-Hartwig amination with a sterically demanding substrate like 6-methyl-[1,1'-biphenyl]-3-amine hinges on the judicious selection of the catalyst, ligand, base, and solvent.

ComponentRecommended for 6-methyl-[1,1'-biphenyl]-3-amineRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common and reliable Pd(0) or Pd(II) sources that are readily converted to the active Pd(0) catalyst in situ.[4]
Ligand XPhos, BrettPhos, tBuXPhosBulky, electron-rich biaryl monophosphine ligands are crucial for promoting both the oxidative addition and the challenging reductive elimination steps with sterically hindered amines.[5]
Base NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are generally required. For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred.[6]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, non-protic solvents are essential. Toluene is a common choice due to its ability to azeotropically remove traces of water upon heating.[2]

Detailed Experimental Protocol: N-Arylation of 6-methyl-[1,1'-biphenyl]-3-amine with an Aryl Bromide

This protocol provides a robust starting point for the coupling of 6-methyl-[1,1'-biphenyl]-3-amine with a generic aryl bromide. Optimization of reaction time and temperature may be necessary for specific substrates.

Materials and Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Standard Schlenk line or glovebox

  • Magnetic stir plate with heating

  • Syringes and needles for liquid transfer

  • 6-methyl-[1,1'-biphenyl]-3-amine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard work-up and purification supplies (e.g., celite, silica gel, solvents)

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Charge_Flask Charge Schlenk flask with: - Pd(OAc)₂ (1-2 mol%) - XPhos (2-4 mol%) - NaOtBu (1.4 equiv.) Add_Solids Add: - 6-methyl-[1,1'-biphenyl]-3-amine (1.0 equiv.) - Aryl bromide (1.2 equiv.) Charge_Flask->Add_Solids Evacuate_Backfill Evacuate and backfill with N₂/Ar (3x) Add_Solids->Evacuate_Backfill Add_Solvent Add anhydrous toluene via syringe Evacuate_Backfill->Add_Solvent Heat Heat to 80-110 °C with vigorous stirring Add_Solvent->Heat Monitor Monitor reaction progress by TLC or GC/LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench with water or saturated NH₄Cl Cool->Quench Extract Extract with an organic solvent (e.g., EtOAc) Quench->Extract Dry_Concentrate Dry organic layer (e.g., Na₂SO₄) and concentrate in vacuo Extract->Dry_Concentrate Purify Purify by flash column chromatography Dry_Concentrate->Purify

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup (under an inert atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

    • Add 6-methyl-[1,1'-biphenyl]-3-amine (1.0 equivalent) and the aryl bromide (1.2 equivalents).

    • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times.

    • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 80-110 °C.

    • Stir the reaction mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed. Reaction times can range from a few hours to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-6-methyl-[1,1'-biphenyl]-3-amine.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poorly soluble base- Use a pre-catalyst or ensure in situ generation of Pd(0) is effective.- Use freshly distilled, anhydrous solvents and dry reagents thoroughly.- Ensure vigorous stirring; consider a more soluble base like LHMDS or a different solvent.[6]
Hydrodehalogenation of Aryl Halide - Competing side reaction, especially with primary amines- Optimize the ligand-to-palladium ratio.- Screen different bulky phosphine ligands.- Lower the reaction temperature.
Formation of Diarylated Amine - The product is more reactive than the starting amine- Use a slight excess of the starting amine.- Monitor the reaction closely and stop it once the desired mono-arylated product is maximized.

Conclusion

The Buchwald-Hartwig amination of 6-methyl-[1,1'-biphenyl]-3-amine presents a synthetic challenge that can be overcome with a well-designed catalytic system and careful execution. The use of bulky, electron-rich phosphine ligands is paramount to achieving high yields with this sterically encumbered substrate. This guide provides a comprehensive framework for researchers to successfully perform this transformation, from understanding the fundamental mechanism to implementing a detailed experimental protocol and troubleshooting potential issues. By leveraging these insights, scientists in both academic and industrial settings can confidently synthesize complex triarylamine structures for a wide range of applications.

References

  • BenchChem. (2025). Optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer. Journal of the American Chemical Society, 131(42), 15914-15917.
  • Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Malinowski, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(49), 33865–33877.
  • Beilstein Journals. (n.d.). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Retrieved from [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2005). Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. Organic Letters, 7(14), 2853–2856.
  • Al-Masoudi, N. A., et al. (2013).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination Using CPhos Ligand.
  • BenchChem. (2025). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-amino-2-methylbiphenyl

Introduction Welcome to the technical support guide for the purification of 5-amino-2-methylbiphenyl (and its analogs). This document is designed for researchers, chemists, and process development professionals who encou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 5-amino-2-methylbiphenyl (and its analogs). This document is designed for researchers, chemists, and process development professionals who encounter challenges with regioisomeric impurities during the synthesis of this key intermediate. Regioisomers, which have the same molecular formula but different spatial arrangements of substituents on the aromatic rings, often exhibit very similar physical properties, making their separation a significant challenge.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to help you diagnose purity issues and select the most effective purification strategy. We will explore the underlying chemical principles of each technique, from classical recrystallization to advanced chromatographic and derivatization methods, ensuring you can make informed decisions in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Identification and Characterization of Regioisomeric Impurities

Question 1: What are the most common regioisomeric impurities I should expect when synthesizing 5-amino-2-methylbiphenyl, and how can I identify them?

Answer: The most common regioisomeric impurities in the synthesis of 5-amino-2-methylbiphenyl typically arise from the starting materials and the reaction mechanism, especially in cross-coupling reactions like the Suzuki coupling. Depending on the synthetic route, you can expect to find isomers where the amino and methyl groups are positioned differently on the biphenyl scaffold.

Common isomers include:

  • 3-amino-2-methylbiphenyl

  • 4'-amino-2-methylbiphenyl

  • Isomers from incomplete or side reactions of the precursors.

Identification Strategy:

  • Thin-Layer Chromatography (TLC): TLC is an excellent first-pass technique to visualize the number of components in your crude product. Due to the subtle polarity differences between regioisomers, you may need to screen several solvent systems to achieve baseline separation. A common starting point is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is the preferred method. A C18 column with a gradient elution of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) can typically resolve most regioisomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying isomers as they may have slightly different retention times, and the mass spectrometer will confirm they share the same molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each regioisomer. For complex cases, 2D NMR techniques like COSY and NOESY may be necessary to definitively assign the structure.

Category 2: Purification Strategies and Method Selection

Question 2: My crude material contains about 10-15% of a regioisomeric impurity that co-elutes on TLC. What is the best initial approach to purification?

Answer: With a significant amount of a closely-related impurity, a multi-step approach is often necessary. The choice of the primary purification method depends on the scale of your reaction and the resources available. The following diagram outlines a general decision-making workflow.

purification_workflow start Crude 5-amino-2-methylbiphenyl (10-15% regioisomer) recrystallization Attempt Recrystallization start->recrystallization Economical & Scalable chromatography Flash Column Chromatography start->chromatography Recrystallization fails or for smaller scale derivatization Chemical Derivatization start->derivatization For very difficult separations recrystallization->chromatography Purity <98% (Enrichment achieved) final_product Pure Product (>99%) recrystallization->final_product Successful (>98% purity) chromatography->derivatization Co-elution persists chromatography->final_product Baseline Separation derivatization->final_product Successful Separation & Deprotection derivatization_workflow start Impure Amine Mix 5-amino-2-methylbiphenyl + regioisomer step1 Step 1: Derivatization Acetyl Chloride or Acetic Anhydride, Base (e.g., Pyridine) start->step1 amides Mixture of Amide Isomers Altered Polarity & Crystallinity step1->amides step2 Step 2: Purification Recrystallization or Chromatography of Amides amides->step2 pure_amide Pure Amide Isomer step2->pure_amide step3 Step 3: Deprotection Acidic or Basic Hydrolysis (e.g., HCl or NaOH) pure_amide->step3 final_product final_product step3->final_product

Optimization

Technical Support Center: Troubleshooting Biphenyl Amine Salt Solubility in DMSO

To: Research Scientists & Compound Management Teams From: Senior Application Scientist, Solubility Optimization Unit Subject: Resolving Precipitation and Solubility Limits of Biphenyl Amine Salts in DMSO The Core Challen...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Compound Management Teams From: Senior Application Scientist, Solubility Optimization Unit Subject: Resolving Precipitation and Solubility Limits of Biphenyl Amine Salts in DMSO

The Core Challenge: The "Hydrophobic-Ionic" Paradox

You are likely encountering a specific physical chemistry conflict.[1] Biphenyl amines possess a highly lipophilic "tail" (the biphenyl rings) and a polar ionic "head" (the amine salt, typically HCl, Mesylate, or Tosylate).

While Dimethyl Sulfoxide (DMSO) is a "universal solvent," it struggles with this specific class of molecules due to two competing mechanisms:

  • The Naked Anion Effect: DMSO is a polar aprotic solvent. It solvates cations (the amine) effectively via its oxygen lone pairs but solvates small inorganic anions (like Chloride) very poorly. This forces the salt to remain as a tight "Contact Ion Pair" (CIP) with high lattice energy, resisting dissolution.

  • The Anti-Solvent Effect: If your DMSO has absorbed atmospheric moisture (hygroscopicity), the water acts as a potent anti-solvent for the hydrophobic biphenyl rings, causing the compound to "oil out" or crystallize.

This guide provides the diagnostic logic and remediation protocols to resolve these issues.

Diagnostic Workflow: Identifying the Culprit

Before attempting a fix, identify the nature of the precipitate using this logic flow.

SolubilityDiagnosis Start Observation: Compound Precipitates in DMSO CheckType Check Precipitate Appearance Start->CheckType Crystalline Hard Crystals / Fine Powder CheckType->Crystalline Looks like salt Viscous Oily Droplets / Gel / Haze CheckType->Viscous Looks like oil/cloud Cause1 Cause: High Lattice Energy (Poor Anion Solvation) Crystalline->Cause1 Cause2 Cause: Water Contamination (Anti-solvent Effect) Viscous->Cause2 Action1 Protocol A: Thermal/Sonic Stress Cause1->Action1 First Step Action3 Protocol C: Anhydrous Correction Cause2->Action3 Action2 Protocol B: Cosolvent Spike (MeOH) Action1->Action2 If fails

Figure 1: Diagnostic decision tree for isolating the root cause of insolubility based on visual evidence.

Troubleshooting Protocols
Protocol A: The "Methanol Spike" (Solvating the Anion)

Use when: The compound is an HCl salt and refuses to dissolve despite heating.

The Science: Small anions like Chloride (


) are "naked" in DMSO because the positive center of the DMSO sulfur atom is sterically hindered. By adding a small amount of a protic solvent (Methanol), you provide a hydrogen-bond donor to solvate the 

, breaking the lattice without crashing out the hydrophobic biphenyl group [1, 5].

Step-by-Step:

  • Prepare your target concentration in 90% of the final volume using anhydrous DMSO.

  • Add Methanol (MeOH) to the remaining 10% volume.

    • Note: Do not use water. Water will solvate the chloride but will likely precipitate the biphenyl ring.

  • Vortex for 30 seconds.

  • If clarity is not achieved, sonicate at 40 kHz for 10 minutes (bath temperature < 40°C).

Success Metric: Solution becomes optically clear.

Protocol B: Counter-Ion Exchange (The Chemical Fix)

Use when: You have control over the synthesis or salt selection.

The Science: The solubility of amine salts in DMSO is heavily dependent on the counter-ion. Organic sulfonates (Mesylates, Tosylates) have lower lattice energies and are better solvated by organic solvents than inorganic halides (Chlorides, Bromides) [4].

Comparative Solubility Data:

Salt FormAnion CharacterSolvation in DMSORisk of Precipitation
Hydrochloride (HCl) Inorganic, Hard, SmallPoor (Naked Anion)High
Mesylate (CH₃SO₃⁻) Organic, Soft, LargerGood (Van der Waals)Low
Tosylate (TsO⁻) Organic, AromaticExcellent (Pi-interaction)Very Low
Free Base Non-ionicHigh (Lipophilic match)Minimal

Recommendation: If the HCl salt is problematic, request the Mesylate or Tosylate salt form. Alternatively, generate the Free Base for the DMSO stock solution. The free base of a biphenyl amine is almost guaranteed to be highly soluble in DMSO due to pi-pi stacking interactions with the solvent [2].

Protocol C: The Anhydrous Rescue (Fixing "Oiling Out")

Use when: The solution turns cloudy, hazy, or forms an oily bottom layer upon standing.

The Science: DMSO is hygroscopic; it can absorb up to 10% of its weight in water from the atmosphere in 24 hours. Biphenyls are extremely hydrophobic. As water enters the DMSO, the solvent power for the biphenyl tail drops, causing "oiling out" [3].

Step-by-Step:

  • Immediate Check: Place the vial in a centrifuge (5000 x g for 5 mins). If a pellet or oil forms, water is the likely culprit.

  • Remediation: You cannot easily dry the sample once dissolved. You must start over.

  • Prevention:

    • Use DMSO grade "Anhydrous" (packed under Nitrogen/Argon).

    • Store stocks in glass vials with septum caps (avoid polystyrene, which DMSO leaches).

    • Use a Hamilton syringe to pierce the septum; do not open the cap to air.

Scientific Mechanisms: Solvation Dynamics

Understanding why this happens allows you to predict future issues.

SolvationMechanism Salt Biphenyl-NH3+ ... Cl- (Solid Lattice) DMSO DMSO Molecules (Dipolar Aprotic) Salt->DMSO Mixing Interaction1 DMSO Solvates Cation (Biphenyl-NH3+) DMSO->Interaction1 Successful Interaction Interaction2 Cl- remains 'Naked' (High Energy State) DMSO->Interaction2 Failed Interaction Result Incomplete Dissolution (Equilibrium favors Solid) Interaction1->Result Interaction2->Result

Figure 2: The "Naked Anion" mechanism. DMSO stabilizes the organic cation but fails to stabilize the chloride anion, shifting equilibrium back toward the solid salt lattice.

Frequently Asked Questions (FAQ)

Q: Can I heat the DMSO to dissolve the salt? A: Yes, but with caution. You can heat up to 40-50°C to overcome the lattice energy. However, biphenyl amines can be sensitive to oxidation. Ensure the container is sealed (to prevent water absorption during cooling) and flushed with inert gas. Do not exceed 60°C as DMSO can decompose slightly, producing sulfides that may react with your amine [1].

Q: My sample was clear yesterday but is cloudy today. Why? A: This is the Freeze-Thaw Hysteresis . If you froze the stock (e.g., at -20°C), DMSO crystallizes (freezing point ~18°C). During the freezing process, solutes are often excluded from the DMSO crystal lattice ("salting out"), creating local zones of supersaturation that precipitate. Upon thawing, they may not redissolve without energy input (sonication) [3]. Best Practice: Store at room temperature if stable, or aliquot into single-use vials to avoid freeze-thaw cycles.

Q: Should I acidify the DMSO to keep the salt stable? A: Generally, no . Adding HCl to DMSO usually decreases solubility via the Common Ion Effect (adding more Cl- pushes the equilibrium toward the solid precipitate) [5]. Only add acid if you observe the compound degrading (oxidizing) as the free base.

Q: Why does my biphenyl amine dissolve in Methanol but not DMSO? A: Methanol is protic. It has an -OH group that can hydrogen bond to the Chloride ion, stabilizing it. DMSO cannot do this. If your assay tolerates it, a DMSO:Methanol (90:10) mixture is often the "magic bullet" for amine hydrochloride salts.

References
  • Gaylord Chemical Company. (2007).[2][3] Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin #102.[3][4] Gaylord Chemical.[2][4][5] Link

  • Balakrishnan, A., et al. (2025). Solvation of solvophilic and solvophobic ions in dimethyl sulfoxide: Microscopic structure by molecular dynamics simulations. Physical Chemistry Chemical Physics.[6] Link

  • Oldenburg, K., et al. (2005).[7] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[7] Ziath/Pfizer Technical Paper. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Banik, D., et al. (2015).[6] Picosecond solvation dynamics—a potential viewer of DMSO-water binary mixtures.[6] The Journal of Chemical Physics. Link

Sources

Troubleshooting

Technical Support Center: 4-Methyl-3-Phenylaniline Stability &amp; Handling

Ticket ID: OX-4M3PA-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open Executive Summary You are likely accessing this guide because your sample of 4-methyl-3-phenylaniline (Fr...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-4M3PA-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open

Executive Summary

You are likely accessing this guide because your sample of 4-methyl-3-phenylaniline (Free Base) has degraded from a pristine off-white solid/oil into a dark brown or black tar.

This is a common issue with electron-rich biaryl amines. The darkening is not simple "dirt"; it is the result of radical-mediated auto-oxidation initiated by atmospheric oxygen, facilitated by the electron-donating methyl group and the biaryl system. This guide provides the protocols to restore your material and prevent recurrence.

Module 1: The Root Cause (Why did it turn black?)

The Mechanism of Degradation

Anilines do not merely "spoil"; they polymerize. The nitrogen lone pair is highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen.

  • Initiation: Oxygen abstracts an electron or hydrogen, creating an Anilino Radical .

  • Propagation: These radicals couple (dimerize) at the para or ortho positions.

  • Chromophore Formation: The dimers oxidize further into Quinone Imines (highly colored species).

  • Polymerization: These species stack and polymerize into "Aniline Black"-like oligomers.

Visualizing the Damage:

OxidationCascade FreeBase Pristine Free Base (Colorless/White) Radical Anilino Radical (Reactive Intermediate) FreeBase->Radical O2 / Light Dimer Diphenylamine Dimer Radical->Dimer Coupling Quinone Quinone Imine (Purple/Red Chromophore) Dimer->Quinone Oxidation Polymer Oligomers/Tars (Black/Brown) Quinone->Polymer Polymerization

Figure 1: The Auto-Oxidation Cascade. The transition from colorless to black represents the formation of extended conjugated systems (Quinone Imines).

Module 2: Restoration Protocols (Troubleshooting)

WARNING: Do not use oxidized amines in metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). The oxidized impurities (quinones) act as ligand scavengers and catalyst poisons , effectively killing the Palladium cycle [1].

Scenario A: The Material is a Viscous Liquid or Low-Melting Solid

The Fix: Vacuum Distillation with Zinc Dust Why Zinc? Zinc dust acts as a sacrificial reducing agent during distillation, converting colored quinone impurities back into colorless amine derivatives or non-volatile reduced states that remain in the pot [2].

Protocol:

  • Setup: Short-path distillation apparatus.

  • Additives: Add 1-2% w/w Zinc Dust directly to the crude amine in the boiling flask.

  • Vacuum: Apply high vacuum (< 1 mmHg). High temperature promotes oxidation; vacuum lowers the boiling point to safe levels.

  • Collection: Discard the first 5% (forerun). Collect the main fraction as a clear oil/solid.

  • Storage: Immediately flush the receiving flask with Argon.

Scenario B: The Material is a Crystalline Solid

The Fix: Recrystallization with Sodium Dithionite Why Dithionite? Sodium dithionite (


) is a potent reducing agent in aqueous/alcoholic media, capable of bleaching the colored oxidized impurities during the dissolution step [3].

Protocol:

  • Solvent Choice: Ethanol/Water or Toluene/Hexane (depending on solubility).

  • Dissolution: Dissolve the dark solid in the minimum amount of hot solvent.

  • The "Magic" Step: Add a pinch of Sodium Dithionite (approx. 50-100 mg per gram of amine) and a small amount of activated charcoal.

  • Filtration: Filter hot (under gravity) to remove the charcoal and zinc/sulfite salts.

  • Crystallization: Allow the filtrate to cool slowly. The crystals should precipitate white/off-white.

Module 3: Prevention & Storage (FAQ)

Q: How should I store the free base long-term?

A: The "Double-Barrier" Method.

  • Primary Container: Glass vial with a Teflon-lined cap.

  • Atmosphere: Flush with Argon (heavier than air), not Nitrogen. Argon blankets the solid, whereas Nitrogen can mix more easily with air if the seal is imperfect.

  • Secondary Barrier: Place the vial inside a secondary jar containing a desiccant and an oxygen scavenger packet.

  • Temperature: Store at -20°C . Cold significantly slows the radical propagation rate.

Q: Can I just turn it into a salt?

A: YES. This is the best stabilization strategy. If you do not need the free base immediately, convert it to the Hydrochloride (HCl) or Tosylate (TsOH) salt.

  • Mechanism: Protonating the amine lone pair (

    
    ) removes the electron density required for the initial oxidation step. The salt is indefinitely stable on the shelf.
    
  • Reversion: When ready to use, simply wash the salt with dilute

    
     and extract with ethyl acetate to regenerate the free base.
    
Q: It oxidizes immediately when I put it in solution. What do I do?

A: You must degas your solvents. Standard HPLC-grade solvents contain dissolved oxygen. Sparging with inert gas is insufficient for sensitive biaryl amines.

Workflow for Solution Preparation:

SolutionPrep Solvent 1. Solvent Selection (Anhydrous) FreezePump 2. Freeze-Pump-Thaw (3 Cycles) Solvent->FreezePump Best Practice Sparge Alt: Argon Sparging (>15 mins, less effective) Solvent->Sparge Quick & Dirty Mix 3. Dissolve Amine (Under Argon Flow) FreezePump->Mix Sparge->Mix Use 4. Cannula Transfer to Reaction Vessel Mix->Use

Figure 2: Inert Solution Preparation Workflow. Freeze-Pump-Thaw is the gold standard for removing dissolved oxygen.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (See Section: "Common Physical Techniques Used in Purification - Distillation").

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amine purification using Zinc dust).

  • Billman, J. H., & Cleland, E. S. (1954). Methods of Synthesis in Organic Chemistry. (Discusses the use of Sodium Dithionite for reducing oxidized amine impurities).

Sources

Optimization

Technical Support Center: Stability of 4-methyl-3-phenylaniline HCl in Solution

From the Desk of the Senior Application Scientist Welcome to the technical support guide for 4-methyl-3-phenylaniline HCl. This resource is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 4-methyl-3-phenylaniline HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. Aromatic amines, while versatile, are known for their potential instability under various experimental conditions.[1] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using the hydrochloride (HCl) salt form of 4-methyl-3-phenylaniline?

The hydrochloride salt form is commonly used for amine-containing compounds to enhance their aqueous solubility and improve overall stability compared to the free base.[2] By protonating the basic amino group, the resulting salt is more polar and generally more soluble in water and other polar solvents, which is critical for preparing stock solutions and formulations for various assays.

Q2: What are the primary factors that influence the stability of 4-methyl-3-phenylaniline HCl in solution?

The stability of 4-methyl-3-phenylaniline HCl in solution is primarily influenced by four key factors:

  • pH: The pH of the solution is critical. In neutral to basic conditions, the HCl salt can convert to its less soluble free base form, potentially leading to precipitation and increased susceptibility to degradation.[3]

  • Oxygen: As an aromatic amine, the compound is susceptible to oxidation, which is often catalyzed by atmospheric oxygen.[4][5]

  • Light (Photostability): Aromatic amines can be sensitive to light, which can provide the energy to initiate and accelerate degradation reactions, particularly photo-oxidation.[1][6]

  • Temperature: Elevated temperatures increase the rate of all chemical degradation reactions, including oxidation and hydrolysis.[7]

Q3: What are the common visual signs of degradation in my solution?

The most common sign of degradation for aromatic amines is a change in color , with solutions often turning yellow, amber, or brown.[8] This is typically indicative of oxidation, which can form colored impurities.[1] Other signs include the formation of a precipitate or a hazy appearance, which could signal conversion to the free base or the formation of insoluble degradation products.

Q4: How should I prepare and store my 4-methyl-3-phenylaniline HCl solutions to maximize stability?

For optimal stability, follow these guidelines:

  • Use a Buffered, Acidic Solvent: Prepare solutions in a slightly acidic buffer (e.g., pH 3-5) to ensure the compound remains in its protonated, more stable salt form. The predicted pKa of the parent amine is approximately 4.77, so maintaining a pH well below this value is advisable.[9]

  • Protect from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[10]

  • Store at Reduced Temperatures: For short-term storage (days), refrigeration at 2-8°C is recommended.[11] For long-term storage, consider aliquoting and freezing at -20°C or below.

  • Minimize Oxygen Exposure: For sensitive applications or long-term storage, purging the solution and the vial headspace with an inert gas like nitrogen or argon can significantly reduce oxidative degradation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: My solution of 4-methyl-3-phenylaniline HCl is rapidly changing color.

  • Underlying Cause: This is a classic sign of oxidative degradation. Aromatic amines are electron-rich and can be easily oxidized by atmospheric oxygen, residual peroxides in solvents, or metal ion contaminants.[4][5] This process is often accelerated by exposure to ambient or UV light.

  • Troubleshooting & Resolution:

    • Prepare Solutions Freshly: The most reliable approach is to prepare solutions immediately before use.

    • Deoxygenate Solvents: If fresh preparation is not feasible, use solvents that have been deoxygenated by sparging with nitrogen or argon for 15-30 minutes prior to use.

    • Use High-Purity Solvents: Ensure you are using HPLC-grade or higher purity solvents to minimize contaminants that could catalyze oxidation.

    • Consider Antioxidants: In formulation development, the addition of antioxidants may be necessary to mitigate oxidation.[12] However, this should be carefully evaluated for compatibility with your experimental system.

Issue 2: I'm observing a precipitate forming in my aqueous stock solution.

  • Underlying Cause: This issue typically points to a change in the compound's solubility, which can be triggered by two main factors:

    • pH Shift: If the solution is unbuffered or the buffer capacity is exceeded, the pH may rise. This causes the protonated hydrochloride salt to deprotonate, converting to the neutral (free base) form of 4-methyl-3-phenylaniline, which is significantly less soluble in water.[3]

    • Concentration Limit Exceeded: The concentration of your stock solution may be higher than the compound's solubility limit in that specific solvent and temperature. Solubility can decrease at lower temperatures (i.e., during refrigeration).

  • Troubleshooting & Resolution:

    • Verify and Control pH: Measure the pH of your solution. If it is neutral or basic, your problem is likely salt disproportionation. Re-prepare the solution using a buffer system with adequate capacity to maintain an acidic pH (e.g., pH 4.0 citrate or acetate buffer).

    • Perform Solubility Assessment: Determine the solubility of 4-methyl-3-phenylaniline HCl in your chosen solvent system before preparing high-concentration stocks. If necessary, use a co-solvent like ethanol or DMSO, but verify its compatibility with your downstream application.

    • Filter Sterilization: If you suspect the precipitate is from an external source, filter the solution through a 0.22 µm syringe filter compatible with your solvent.

Issue 3: My HPLC/LC-MS analysis shows new impurity peaks appearing over time that were not present in the original solid material.

  • Underlying Cause: The appearance of new, growing peaks is definitive evidence of chemical degradation. A robust, stability-indicating analytical method is required to separate the parent compound from these new degradants. The goal is to understand how the molecule is degrading to prevent it.

  • Troubleshooting & Resolution:

    • Implement a Forced Degradation Study: A forced degradation (or stress testing) study is the definitive way to identify potential degradation pathways and products.[7][13] This involves subjecting the compound to harsh conditions to accelerate degradation. By analyzing the degradation products, you can understand the molecule's liabilities and ensure your analytical method can detect them.

    • Analyze Degradants: Use LC-MS to obtain the mass of the degradation products.[14] An increase of 16 amu, for example, strongly suggests oxidation (N-oxide or ring hydroxylation).[4] Comparing results across different stress conditions (acid, base, peroxide, heat, light) will reveal the compound's primary vulnerabilities.

Workflow: Investigating Solution Instability

Below is a logical workflow to diagnose and resolve stability issues with 4-methyl-3-phenylaniline HCl solutions.

G start Instability Observed in Solution q_color Is there a color change (yellowing/browning)? start->q_color q_precipitate Is there precipitation or cloudiness? start->q_precipitate q_hplc Are new peaks seen in HPLC/LC-MS? start->q_hplc cause_oxidation Probable Cause: Oxidative Degradation q_color->cause_oxidation Yes cause_ph Probable Cause: pH Shift -> Free Base q_precipitate->cause_ph Yes cause_solubility Probable Cause: Exceeded Solubility Limit q_precipitate->cause_solubility Yes cause_degradation Probable Cause: Chemical Degradation q_hplc->cause_degradation Yes sol_oxidation Solution: - Prepare fresh - Protect from light - Deoxygenate solvent - Store at 2-8°C cause_oxidation->sol_oxidation sol_ph Solution: - Use acidic buffer (pH 3-5) - Verify solution pH cause_ph->sol_ph sol_solubility Solution: - Lower concentration - Use co-solvent (e.g., DMSO) cause_solubility->sol_solubility sol_degradation Solution: - Perform forced degradation study - Develop stability-indicating method cause_degradation->sol_degradation

Caption: Troubleshooting decision tree for stability issues.

Experimental Protocols & Data

Protocol: Forced Degradation Study for 4-methyl-3-phenylaniline HCl

This protocol outlines a standard forced degradation study to identify potential degradation pathways. A stability-indicating HPLC-UV/MS method is required to analyze the samples.[14]

Objective: To intentionally degrade 4-methyl-3-phenylaniline HCl under various stress conditions to understand its degradation profile.

Materials:

  • 4-methyl-3-phenylaniline HCl

  • HPLC-grade Water and Acetonitrile

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Class A volumetric flasks and pipettes

  • HPLC vials

  • pH meter

  • Calibrated oven

  • Photostability chamber (ICH Q1B compliant)[6]

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of 4-methyl-3-phenylaniline HCl in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Prepare Control Sample: Dilute the stock solution to a final concentration of 0.1 mg/mL. This is your time-zero, unstressed control.

  • Stress Conditions: For each condition below, mix 1 mL of the stock solution with 9 mL of the stressor solution in a flask. Incubate as described.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.[1]

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.[1] After incubation, neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Dilute with the initial solvent (50:50 ACN:H₂O). Incubate at 80°C for 48 hours. Keep a parallel sample at 4°C as a control.

    • Photolytic Degradation: Expose the solution (in a quartz cuvette or other UV-transparent container) to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6] Keep a parallel sample wrapped in foil as a dark control.

  • Sample Analysis: At the end of the incubation period, allow samples to return to room temperature. Analyze the control and all stressed samples by a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation: Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the unstressed control.[1] Analyze the mass spectra of new peaks to propose structures for the degradation products.

Hypothetical Data from Forced Degradation Study

The table below illustrates how results from such a study might be presented. Actual results may vary.

Stress ConditionTemperatureDuration% Degradation (Hypothetical)Observations
Control (Unstressed) Room Temp0 hr0%Clear, colorless solution
Acid Hydrolysis (0.1 M HCl) 60°C24 hr~5%Slight yellowing
Base Hydrolysis (0.1 M NaOH) 60°C24 hr~15%Significant browning, minor precipitate
Oxidation (3% H₂O₂) Room Temp24 hr~40%Dark brown solution, multiple new peaks in HPLC
Thermal Degradation 80°C48 hr~8%Moderate yellowing
Photolytic Degradation ICH Q1BN/A~25%Significant yellowing

Interpretation: This hypothetical data suggests that 4-methyl-3-phenylaniline HCl is most susceptible to oxidative and photolytic degradation, with moderate susceptibility to basic hydrolysis. Its stability under acidic and thermal stress is relatively higher. This information is critical for guiding formulation and packaging decisions.[4]

Potential Oxidative Degradation Pathway

Aromatic amines are prone to oxidation at the nitrogen atom and on the electron-rich aromatic ring.

G cluster_0 Oxidative Stress ([O], hv, H₂O₂) Parent 4-Methyl-3-phenylaniline N_Oxide N-Oxide Derivative (Mass +16) Parent->N_Oxide N-Oxidation Ring_Hydroxylated Ring-Hydroxylated Species (Mass +16) Parent->Ring_Hydroxylated Hydroxylation Dimer Dimerized/Polymerized Products (Colored Impurities) N_Oxide->Dimer Ring_Hydroxylated->Dimer

Caption: Simplified potential oxidative degradation pathways.

References

  • Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Benchchem.
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  • 12toBScChemistry by Pratyush Sir. (2025, July 20).
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  • Fisher Scientific. (2011, February 10). SAFETY DATA SHEET - L-Phenylalanine methyl ester hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).
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  • Informa Healthcare. (2025, August 7).
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  • Benchchem.
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  • ResearchGate. (n.d.). Probing the Chemical Stability of Aniline Under High-Pressure.
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  • Thermo Fisher Scientific. (2025, September 23).
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  • Collegedunia. (2021, November 12). Aniline: Structure, Properties, Reactions and Uses.
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  • PubChem. (n.d.). L-phenylalanine degradation IV (mammalian, via side chain)
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  • CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.
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  • Environmental Protection Agency. (2025, October 15). 4-Methyl-N,N-bis(3-phenylpropyl)aniline Properties.
  • LookChem. (n.d.). 4-Methyl-3-phenylaniline.
  • Chem-Impex. (n.d.). 4-Methyl-L-phenylalanine.
  • United States Biological. (n.d.). 4-Amino-L-phenylalanine Hydrochloride 99+% (HPLC)

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Structural Elucidation of 6-Methyl-[1,1'-biphenyl]-3-amine HCl via 1H NMR

Executive Summary & Strategic Context 6-methyl-[1,1'-biphenyl]-3-amine is a critical scaffold in the synthesis of p38 MAP kinase inhibitors and various biaryl-based pharmaceuticals. In drug development, converting this l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

6-methyl-[1,1'-biphenyl]-3-amine is a critical scaffold in the synthesis of p38 MAP kinase inhibitors and various biaryl-based pharmaceuticals. In drug development, converting this lipophilic free base into its Hydrochloride (HCl) salt is a standard strategy to enhance aqueous solubility and bioavailability.

However, the transition from Free Base to HCl salt induces drastic changes in the 1H NMR spectrum. Misinterpretation of these shifts—specifically the deshielding of aromatic protons and the appearance of exchangeable ammonium signals—can lead to incorrect purity assessments.

This guide provides a definitive technical comparison between the Free Base and the HCl Salt , offering a self-validating protocol for structural confirmation.

Experimental Workflow & Protocol

To ensure reproducibility, the following workflow integrates synthesis, purification, and analytical sample preparation.

Synthesis and Salt Formation Protocol
  • Precursor: 3-amino-6-methylbiphenyl (Free Base).

  • Reagent: 4M HCl in Dioxane or Diethyl Ether.

  • Solvent System: Anhydrous Dichloromethane (DCM) or Diethyl Ether.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq of Free Base in minimal DCM (0.5 M concentration).

  • Acidification: Dropwise addition of 1.2 eq of 4M HCl/Dioxane at 0°C under

    
    .
    
  • Precipitation: The HCl salt will precipitate immediately as a white/off-white solid.

  • Isolation: Vacuum filtration followed by washing with cold diethyl ether (

    
    ).
    
  • Drying: High vacuum drying (0.1 mbar) for 4 hours to remove trace dioxane.

NMR Sample Preparation (Critical)
  • Free Base: Dissolve ~10 mg in CDCl

    
      (Chloroform-d).
    
  • HCl Salt: Dissolve ~10 mg in DMSO-d

    
      (Dimethyl Sulfoxide-d6).
    
    • Note: Do not use CDCl

      
       for the salt; it is insoluble. Do not  use D
      
      
      
      O if you intend to observe the ammonium protons, as they will exchange with deuterium (
      
      
      exchange) and disappear.

Visual Logic: Experimental Workflow

G cluster_0 Synthesis Phase cluster_1 Analysis Phase FreeBase Free Base (Lipophilic) Reaction Salt Formation (Precipitation) FreeBase->Reaction Acid HCl/Dioxane (Acid Source) Acid->Reaction SamplePrep Sample Prep (DMSO-d6) Reaction->SamplePrep Isolation NMR 1H NMR Acquisition SamplePrep->NMR

Caption: Workflow for converting the lipophilic free base into the hydrophilic HCl salt and preparing for NMR analysis.

Comparative Analysis: Free Base vs. HCl Salt[1]

The following table summarizes the chemical shift (


) differences. The "Shift Effect" column quantifies the deshielding (

) caused by the protonation of the amine.
Proton AssignmentFree Base (

ppm, CDCl

)
HCl Salt (

ppm, DMSO-d

)
Shift EffectSignal Multiplicity
Amine / Ammonium 3.5 - 4.0 (Broad s, 2H)9.8 - 10.5 (Broad s, 3H)+6.0 (Huge Deshielding)Singlet (Broad)
Methyl (C6-CH3) 2.202.28+0.08Singlet
Ar-H2 (Ortho to NH2) 6.557.15+0.60Doublet (

Hz)
Ar-H4 (Ortho to NH2) 6.607.20+0.60dd (

Hz)
Ar-H5 (Meta to NH2) 7.057.30+0.25Doublet (

Hz)
Ring B (Phenyl) 7.30 - 7.457.40 - 7.55+0.10Multiplet
Detailed Spectral Interpretation
A. The Ammonium "Smoking Gun" (9.8 - 10.5 ppm)

In the Free Base, the


 protons appear upfield (3.5-4.0 ppm) and are often broad or invisible depending on water content.
  • In the HCl Salt: The formation of the

    
     species creates a distinct, broad signal heavily downfield (9.8-10.5 ppm).
    
  • Validation: Add one drop of

    
     to the NMR tube. Shake and re-acquire. If this peak disappears, it confirms it is the exchangeable ammonium proton.
    
B. The Aromatic Deshielding Effect

Protonation converts the amine from an Electron Donating Group (EDG) (via resonance) to an Electron Withdrawing Group (EWG) (via induction,


 effect).
  • Mechanism: The lone pair on the free base nitrogen donates electron density into the ring, shielding positions 2 and 4 (Ortho) and 6 (Para). Once protonated, this resonance is killed, and the positive charge pulls electron density away from the ring.

  • Result: Protons H2 and H4 see the most dramatic shift (

    
     ppm), moving from the "electron-rich" region (~6.5 ppm) to the standard aromatic region (~7.2 ppm).
    
C. The "Biphenyl Twist" (Steric Hindrance)

The methyl group at Position 6 is Ortho to the phenyl ring (Position 1).

  • Consequence: This steric bulk forces the two aromatic rings to twist out of planarity to minimize clash.

  • NMR Observation: This twist reduces conjugation between Ring A and Ring B. Consequently, the protons on Ring B (Phenyl) appear as a standard multiplet (7.4-7.5 ppm) and are not significantly split or shifted by the substituents on Ring A.

Structural Assignment Logic Tree

Use this decision tree to assign peaks in your spectrum.

G Start Analyze Peak Region Region1 Aliphatic Region (2.0 - 2.5 ppm) Start->Region1 Region2 Aromatic Region (6.5 - 7.6 ppm) Start->Region2 Region3 Downfield Region (9.0 - 11.0 ppm) Start->Region3 Methyl Singlet (3H) Methyl Group Region1->Methyl Split Check Splitting Region2->Split Ammonium Broad Singlet (3H) -NH3+ (Salt Only) Region3->Ammonium Multi Multiplet (5H) Ring B (Phenyl) Split->Multi Trisub 1,2,4-Pattern (3H) Ring A Split->Trisub H5 Doublet (J=8Hz) H5 (Ortho to Me) Trisub->H5 H4 dd (J=8, 2Hz) H4 (Ortho to NH3+) Trisub->H4 H2 Doublet (J=2Hz) H2 (Iso between Ph/NH3+) Trisub->H2

Caption: Logic tree for peak assignment based on chemical shift regions and splitting patterns.

Troubleshooting & Common Pitfalls

IssueCauseSolution
Missing Ammonium Peak Solvent is wet or D2O was used.Use fresh, anhydrous DMSO-d6.
Broad/Undefined Aromatic Peaks Restricted rotation around the biphenyl bond.Run the NMR at elevated temperature (e.g., 320K) to sharpen peaks.
Extra Singlet ~3.3 ppm Water in DMSO.This is the H2O signal. It may integrate higher if the salt is hygroscopic.
Extra Singlet ~3.57 ppm Residual Dioxane.Dioxane forms a solvate with HCl salts. Dry at >40°C under high vacuum.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

  • ChemicalBook. (2024). 1H NMR Spectrum of Biphenyl Derivatives.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

Comparative

A Senior Application Scientist's Guide to FTIR Validation of Amine Hydrochloride Salts

For researchers, scientists, and drug development professionals, the successful formation of an amine hydrochloride salt is a critical step in modifying the physicochemical properties of active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the successful formation of an amine hydrochloride salt is a critical step in modifying the physicochemical properties of active pharmaceutical ingredients (APIs), most notably their solubility and stability. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and readily available technique for confirming this conversion. This guide provides an in-depth comparison of the FTIR spectra of free amines versus their hydrochloride salts, supported by experimental data and protocols, to enable unambiguous validation.

The Rationale: Why FTIR is a Definitive Tool for Salt Formation

The conversion of a free amine to its hydrochloride salt involves the protonation of the basic nitrogen atom by hydrochloric acid. This fundamental chemical change dramatically alters the vibrational modes of the N-H bonds, leading to distinct and easily identifiable changes in the FTIR spectrum. Unlike the free amine, the resulting ammonium cation (R-NH3+, R2-NH2+, R3-NH+) exhibits unique stretching and bending vibrations due to the newly formed N-H bond(s) and the positive charge on the nitrogen. These spectral shifts provide a definitive fingerprint for successful salt formation.[1]

Comparative Spectral Analysis: Free Amines vs. Amine Hydrochloride Salts

The most significant changes upon protonation occur in the N-H stretching and bending regions of the FTIR spectrum. The following sections detail the expected spectral shifts for primary, secondary, and tertiary amines.

Primary Amines (R-NH2) vs. Primary Amine Hydrochlorides (R-NH3+Cl-)

A primary amine is characterized by two N-H stretching bands, corresponding to asymmetric and symmetric vibrations, typically found in the 3500-3300 cm⁻¹ region.[2][3] Upon conversion to its hydrochloride salt, these peaks disappear and are replaced by a very broad and strong absorption envelope for the N-H stretching of the newly formed R-NH3+ group, generally spanning from 3200 to 2800 cm⁻¹.[1] This broadening is a result of strong hydrogen bonding in the solid state.[1]

Furthermore, the N-H bending (scissoring) vibration of the primary amine, which appears around 1650-1580 cm⁻¹, is replaced in the salt by two distinct bands for the NH3+ group: an asymmetric bending vibration between 1625-1560 cm⁻¹ and a symmetric bending vibration from 1550-1500 cm⁻¹.[1]

Secondary Amines (R2-NH) vs. Secondary Amine Hydrochlorides (R2-NH2+Cl-)

Secondary amines exhibit a single, weaker N-H stretching band in the 3500-3300 cm⁻¹ range.[2][3] Similar to primary amines, the formation of the hydrochloride salt results in the disappearance of this peak and the emergence of a broad, strong N-H stretching envelope for the R2-NH2+ group, typically between 3000-2700 cm⁻¹.[1]

The key differentiator for secondary amine salts lies in the N-H bending region. While the free secondary amine may show a weak N-H bend, the salt displays a characteristic NH2+ deformation vibration in the 1620-1560 cm⁻¹ range.[4][5][6]

Tertiary Amines (R3-N) vs. Tertiary Amine Hydrochlorides (R3-NH+Cl-)

Tertiary amines lack N-H bonds and therefore do not show characteristic absorptions in the N-H stretching or bending regions, making them sometimes difficult to identify by FTIR alone.[7][8] However, their hydrochloride salts are easily identified. The formation of the R3-NH+ group gives rise to a very broad and strong N-H stretching band, typically appearing at lower wavenumbers than primary and secondary amine salts, often between 2700-2400 cm⁻¹.[1][5] A key distinguishing feature is the absence of any significant N-H bending peaks in the 1625-1500 cm⁻¹ region for tertiary amine salts.[1]

Summary of Key FTIR Peaks for Amine Hydrochloride Salt Validation

Amine/Salt TypeFree Amine N-H Stretch (cm⁻¹)Salt N-H+ Stretch (cm⁻¹)Salt N-H+ Bend (cm⁻¹)Key Differentiators
Primary (R-NH2) Two bands (3500-3300)[2][3]Broad envelope (3200-2800)[1]Two bands: 1625-1560 (asym) and 1550-1500 (sym)[1]Disappearance of two N-H stretches, appearance of a very broad N-H+ stretch and two N-H+ bends.
Secondary (R2-NH) One band (3500-3300)[2][3]Broad envelope (3000-2700)[1]One band: 1620-1560[4][5][6]Disappearance of one N-H stretch, appearance of a broad N-H+ stretch and one N-H+ bend.
Tertiary (R3-N) None[7][8]Broad envelope (2700-2400)[1][5]None[1]Appearance of a very broad N-H+ stretch in the lower wavenumber region and no N-H+ bend.

Experimental Protocol for FTIR Validation

This section provides a step-by-step methodology for preparing and analyzing samples to validate amine hydrochloride salt formation.

Materials and Equipment
  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Mortar and pestle (optional, for grinding solids)

  • Solvent for cleaning the ATR crystal (e.g., isopropanol)

  • Lint-free wipes

  • Your free amine starting material and the putative amine hydrochloride salt product

Step-by-Step Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and free of any residue. Clean with a suitable solvent and a lint-free wipe.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO2, water vapor) from your sample spectrum.

  • Analysis of the Free Amine (Starting Material):

    • Place a small amount of the free amine starting material onto the center of the ATR crystal.

    • If the sample is a solid, apply firm and even pressure using the ATR's pressure clamp to ensure good contact with the crystal.

    • Acquire the FTIR spectrum of the free amine.

    • Record the positions of the characteristic N-H stretching and bending peaks.

  • Analysis of the Amine Hydrochloride Salt (Product):

    • Thoroughly clean the ATR crystal to remove all traces of the free amine.

    • Place a small amount of your dried, putative amine hydrochloride salt product onto the ATR crystal.

    • Apply firm and even pressure with the pressure clamp.

    • Acquire the FTIR spectrum of the salt.

  • Data Interpretation and Comparison:

    • Overlay the spectrum of the free amine with the spectrum of the amine hydrochloride salt.

    • Look for the key changes outlined in the comparison tables above. Specifically, confirm the disappearance of the free amine's N-H stretching peaks and the appearance of the characteristic broad N-H+ stretching envelope and the corresponding N-H+ bending peaks for the salt.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating amine hydrochloride salt formation using FTIR.

Sources

Comparative

A Senior Application Scientist's Guide to the UV-Vis Absorption of 4-Methyl-3-Phenylaniline Derivatives

Introduction: Chromophores, Substituents, and the Language of Light In the realm of molecular analysis, Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental tool for probing the electronic structure of conju...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Chromophores, Substituents, and the Language of Light

In the realm of molecular analysis, Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental tool for probing the electronic structure of conjugated systems. Aromatic amines, such as 4-methyl-3-phenylaniline and its derivatives, possess a rich electronic landscape, making them excellent candidates for UV-Vis analysis. The core structure, a diphenylamine scaffold, contains two aromatic rings linked by a nitrogen atom. The lone pair of electrons on the nitrogen actively participates in the π-conjugated system, extending across both rings. This delocalization of electrons is the primary reason for their ability to absorb light in the UV-Vis region.

The absorption of UV-Vis radiation promotes electrons from a lower energy ground state (Highest Occupied Molecular Orbital, HOMO) to a higher energy excited state (Lowest Unoccupied Molecular Orbital, LUMO). For molecules like these, the most significant electronic transitions are typically π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital[1][2].

The true power of UV-Vis spectroscopy in drug development and materials science comes from understanding how subtle changes in molecular structure influence the absorption maximum (λmax). By strategically placing different functional groups (substituents) on the phenyl rings, we can modulate the electronic properties of the entire molecule. This guide provides a comparative analysis of how common substituents are expected to alter the UV-Vis absorption profile of 4-methyl-3-phenylaniline, supported by established spectroscopic principles and a detailed experimental workflow.

Comparative Analysis: How Substituents Modulate the Absorption Maximum (λmax)

The parent compound in this series is 4-methyl-3-phenylaniline. Its structure is closely related to both aniline (λmax ≈ 280 nm) and diphenylamine (λmax ≈ 286 nm)[3][4][5]. The nitrogen lone pair delocalizes into both phenyl rings, creating a conjugated system that is responsible for its characteristic UV absorption. The methyl group at the 4-position acts as a weak electron-donating group, which may cause a slight bathochromic (red) shift compared to a non-methylated analogue.

The addition of further substituents, particularly on the second phenyl ring, can significantly alter the energy gap between the HOMO and LUMO, leading to predictable shifts in the λmax. These effects are categorized as follows:

  • Bathochromic Shift (Red Shift): An effect that shifts the λmax to a longer wavelength. This is typically caused by substituents that donate electron density into the π-system (Electron Donating Groups, EDGs), such as -OH, -NH₂, and -OCH₃. These groups raise the energy of the HOMO more than the LUMO, narrowing the energy gap and requiring less energy (longer wavelength light) for the electronic transition[1].

  • Hypsochromic Shift (Blue Shift): An effect that shifts the λmax to a shorter wavelength. This is often caused by Electron Withdrawing Groups (EWGs) like -NO₂ or -CN, which pull electron density from the π-system. These groups tend to lower the energy of both the HOMO and LUMO, but often lower the HOMO more significantly, thus widening the energy gap[1]. Halogens like -Cl can be weakly deactivating yet produce small shifts.

The following table summarizes the expected effects of various substituents on the λmax of a 4-methyl-3-phenylaniline scaffold, based on well-documented trends in substituted benzenes and anilines[1][6][7].

Substituent (R-group on Phenyl Ring)Common AbbreviationElectronic EffectExpected Shift in λmaxPredicted λmax Range (nm)
-H (Reference)NeutralBaseline~285 - 295
-OCH₃MethoxyStrong Electron Donating (EDG)Strong Bathochromic~305 - 320
-CH₃MethylWeak Electron Donating (EDG)Weak Bathochromic~290 - 300
-ClChloroWeak Electron Withdrawing (EWG)Slight Hypsochromic/Bathochromic~285 - 295
-CNCyanoStrong Electron Withdrawing (EWG)Hypsochromic~270 - 280
-NO₂NitroStrong Electron Withdrawing (EWG)Hypsochromic~265 - 275

Note: Predicted ranges are estimations based on principles from analogous systems. The actual λmax is also sensitive to the solvent used for the measurement[8][9].

Mechanistic Insights: Visualizing Substituent Effects

The influence of substituents on the UV-Vis spectrum is a direct consequence of their interaction with the molecule's π-electron system. Electron Donating Groups increase the electron density of the aromatic rings, destabilizing the HOMO and making the π → π* transition easier (requiring less energy). Conversely, strong Electron Withdrawing Groups can decrease the electron density, stabilizing the HOMO and increasing the energy required for the transition.

G cluster_EDG Effect of Electron Donating Group (EDG) cluster_EWG Effect of Electron Withdrawing Group (EWG) EDG EDG (-OCH₃, -NH₂) EDG_Ring Increased π-electron density EDG->EDG_Ring donates e⁻ EDG_HOMO HOMO Energy ↑ EDG_Ring->EDG_HOMO EDG_Gap ΔE (HOMO-LUMO) ↓ EDG_HOMO->EDG_Gap EDG_LUMO LUMO Energy (slight ↑) EDG_LUMO->EDG_Gap EDG_Shift Bathochromic Shift (λmax ↑, Red Shift) EDG_Gap->EDG_Shift EWG EWG (-NO₂, -CN) EWG_Ring Decreased π-electron density EWG->EWG_Ring withdraws e⁻ EWG_HOMO HOMO Energy ↓ EWG_Ring->EWG_HOMO EWG_Gap ΔE (HOMO-LUMO) ↑ EWG_HOMO->EWG_Gap EWG_LUMO LUMO Energy (slight ↓) EWG_LUMO->EWG_Gap EWG_Shift Hypsochromic Shift (λmax ↓, Blue Shift) EWG_Gap->EWG_Shift

Caption: Logical flow of substituent effects on molecular orbitals and λmax.

Experimental Protocol: A Self-Validating Workflow for UV-Vis Analysis

To ensure data integrity and reproducibility, a robust experimental protocol is essential. The following steps describe a self-validating workflow for measuring the UV-Vis absorption spectrum of a 4-methyl-3-phenylaniline derivative.

Instrumentation and Materials:

  • Dual-beam UV-Vis Spectrophotometer

  • Matched pair of 1 cm path length quartz cuvettes

  • Spectroscopic grade solvent (e.g., Ethanol, Acetonitrile)

  • Analytical balance and volumetric flasks

  • The 4-methyl-3-phenylaniline derivative sample

Step-by-Step Methodology:

  • Sample Preparation (Stock Solution):

    • Accurately weigh approximately 5-10 mg of the derivative.

    • Dissolve the sample in the chosen spectroscopic grade solvent in a 100 mL volumetric flask. Ensure complete dissolution. This creates a stock solution of known concentration.

    • Causality: A stock solution allows for precise and repeatable dilutions. Spectroscopic grade solvents are used to minimize background absorbance in the UV region.

  • Preparation of Working Solution:

    • Perform a serial dilution of the stock solution to prepare a working solution with an expected absorbance between 0.2 and 1.0 a.u. (absorbance units). This range typically ensures the measurement is within the linear dynamic range of the instrument as defined by the Beer-Lambert Law.

    • A typical final concentration for this type of chromophore is in the 10⁻⁵ M range[1].

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stable output.

    • Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm).

    • Fill both the sample and reference cuvettes with the pure spectroscopic grade solvent.

    • Place the cuvettes in their respective holders and perform a baseline correction. This digitally subtracts the absorbance of the solvent and cuvettes from all subsequent measurements.

    • Trustworthiness: This step is critical. It ensures that the final spectrum represents only the absorbance of the analyte, not the solvent or instrument drift.

  • Sample Measurement:

    • Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution.

    • Place the sample cuvette back into the sample holder. The reference cuvette containing the pure solvent should remain in the reference beam path.

    • Initiate the spectral scan.

  • Data Analysis:

    • The resulting spectrum will show absorbance as a function of wavelength.

    • Identify the wavelength at which the maximum absorbance occurs. This value is the λmax.

    • Record the absorbance value at the λmax. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc).

G start Start prep_stock Prepare Stock Solution (e.g., 10⁻³ M in Ethanol) start->prep_stock warmup Spectrophotometer Warm-up (30 min) start->warmup prep_work Prepare Working Solution (e.g., 10⁻⁵ M) prep_stock->prep_work measure Measure Sample Spectrum (Sample vs. Solvent) prep_work->measure baseline Perform Baseline Correction (Solvent vs. Solvent) warmup->baseline baseline->measure analyze Analyze Data measure->analyze identify_lambda Identify λmax analyze->identify_lambda report Report λmax Value identify_lambda->report

Caption: Experimental workflow for UV-Vis absorption measurement.

Conclusion

The UV-Vis absorption maximum of 4-methyl-3-phenylaniline derivatives is a sensitive indicator of their electronic structure. By understanding the interplay between the π-conjugated core and the electronic nature of substituents, researchers can predict and interpret spectral shifts. Electron-donating groups generally induce a bathochromic shift to longer wavelengths, while electron-withdrawing groups typically cause a hypsochromic shift to shorter wavelengths. This predictive power, when combined with a rigorous and self-validating experimental protocol, allows for the precise characterization of these important molecules and provides a framework for designing compounds with tailored photophysical properties for applications in drug discovery and materials science.

References

  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Approach. (n.d.). Google Books.
  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]

  • Koprowska, K., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′] - PMC. Materials (Basel). [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021, January 31). MDPI. [Link]

  • How to measure aromatic amine compounds using uv/visible spectrophotometer? (2016, March 1). ResearchGate. [Link]

  • Koprowska, K., et al. (2019). UV-Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b']Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}). PubMed. [Link]

  • A New Electronic State of Aniline Observed in the Transient IR Absorption Spectrum from S1 in a Supersonic Jet. ACS Publications. [Link]

  • Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. ARC Journals. [Link]

  • ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY. (2012, March 6). PharmaTutor. [Link]

  • Electronic absorption spectrum of aniline vapor recorded at room... ResearchGate. [Link]

  • 4-aminodiphenylamine. ChemDB. [Link]

  • 4-Aminodiphenylamine. Wikipedia. [Link]

  • Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC. The Journal of Organic Chemistry. [Link]

  • UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal. [Link]

  • The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. ResearchGate. [Link]

  • Substituent effects on the UV-visible spectrum and excited electronic states of dithiocarboxylates. PubMed. [Link]

  • Diphenylamine. NIST WebBook. [Link]

  • Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI. [Link]

  • Substituent and solvent effects on UV-visible absorption spectra of liquid crystalline disubstituted biphenylcyclohexane derivatives - A computational approach | Request PDF. ResearchGate. [Link]

  • Method of preparing 4-aminodiphenylamine.
  • Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Semantic Scholar. [Link]

  • UV-Vis Spectrum of Phenylalanine. SIELC Technologies. [Link]

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Validation

A Comprehensive Guide to Distinguishing 4-Methylbiphenyl-2-amine and 6-Methylbiphenyl-2-amine Isomers

For researchers and professionals in drug development, the precise identification of positional isomers is not merely an academic exercise; it is a critical requirement for ensuring efficacy, safety, and regulatory compl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise identification of positional isomers is not merely an academic exercise; it is a critical requirement for ensuring efficacy, safety, and regulatory compliance. The subtle shift of a single methyl group, as in the case of 4-methylbiphenyl-2-amine and 6-methylbiphenyl-2-amine, can profoundly alter a molecule's pharmacological and toxicological profile. This guide provides an in-depth comparison of analytical methodologies, grounded in experimental principles, to reliably distinguish between these two closely related structures.

The core challenge lies in their identical mass and elemental composition. The key to their differentiation is a fundamental stereochemical difference: the 6-methyl isomer is an ortho-substituted biphenyl. This substitution introduces significant steric hindrance that restricts free rotation around the C-C single bond connecting the two phenyl rings, forcing the molecule into a twisted, non-planar conformation. In contrast, the 4-methyl isomer experiences minimal steric hindrance, allowing for greater rotational freedom and a more planar average conformation. This guide will explore how this single structural distinction can be exploited using modern analytical techniques.

Part 1: Spectroscopic Characterization - The Definitive Approach

While chromatographic methods are invaluable for separation, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide unambiguous structural confirmation by directly probing the unique spatial environment of atoms within each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful tool for this specific challenge because it is exquisitely sensitive to the local chemical and spatial environment of nuclei. The steric hindrance in the 6-methyl isomer creates a unique and definitive NMR fingerprint.

Causality Behind Experimental Choices: The primary hypothesis is that the proximity of the ortho-methyl group (in the 6-isomer) to the adjacent phenyl ring will induce measurable effects on proton (¹H) and carbon (¹³C) chemical shifts through anisotropic effects. Furthermore, through-space NMR correlations, which are distance-dependent, should be observable in the 6-methyl isomer but absent in the 4-methyl isomer.

Key Differentiators in NMR:

  • ¹H NMR Chemical Shifts: In the 6-methyl isomer, the protons of the methyl group are forced into close proximity with the π-electron cloud of the second phenyl ring. This interaction will cause a significant change in their chemical shift, likely an upfield (shielding) effect, compared to a typical aromatic methyl group. Conversely, the protons on the second ring will be influenced by the methyl- and amino-substituted ring.

  • Nuclear Overhauser Effect (NOE): This is the most definitive NMR experiment for this problem. The NOE is a through-space interaction between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment on the 6-methyl isomer will show a clear cross-peak between the protons of the 6-methyl group and the ortho-protons of the adjacent phenyl ring. This correlation is physically impossible for the 4-methyl isomer.[1]

Predicted ¹H NMR Chemical Shifts

Proton Environment Predicted δ (ppm) for 4-Methylbiphenyl-2-amine Predicted δ (ppm) for 6-Methylbiphenyl-2-amine Rationale for Difference
Methyl Protons (-CH₃)~2.3 - 2.4~1.8 - 2.1Significant shielding in the 6-isomer due to proximity to the adjacent phenyl ring's π-system.
Amino Protons (-NH₂)~3.6 - 4.0 (broad)~3.8 - 4.2 (broad)Steric hindrance in the 6-isomer may slightly alter hydrogen bonding and rotation, causing a minor shift.
Aromatic Protons~6.7 - 7.5~6.8 - 7.6Complex overlapping signals, but the pattern will differ significantly due to the twisted conformation and altered electronic environment in the 6-isomer.

Experimental Protocol: 2D NOESY NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified amine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of paramagnetic impurities.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

  • Acquisition:

    • Acquire standard 1D ¹H and ¹³C spectra to assign major resonances.

    • Set up a phase-sensitive 2D NOESY experiment.

    • Use a mixing time (d8) appropriate for small molecules, typically in the range of 300-800 ms. This is the crucial delay during which magnetization transfer through space occurs.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions.

    • Analyze the resulting spectrum for cross-peaks. In the 6-methyl isomer, locate the diagonal peak corresponding to the methyl protons. A cross-peak correlating this signal with an aromatic proton signal confirms their spatial proximity.

Visualization of Key NOE Interaction

cluster_6_methyl 6-Methylbiphenyl-2-amine 6-Me 6-Methyl Protons (H) RingB-H Adjacent Ring Ortho-Protons (H') 6-Me->RingB-H NOE Correlation (<5 Å) Start Sample Containing Isomeric Mixture HPLC HPLC Screening (Reversed-Phase C18) Start->HPLC Separation Baseline Separation? HPLC->Separation GCMS GC-MS Analysis (with Derivatization) Separation->GCMS Yes NMR Definitive NMR Analysis (¹H, ¹³C, NOESY) Separation->NMR No (Co-elution) GCMS->NMR Identify4 Identify Peak 2: 4-Methylbiphenyl-2-amine NMR->Identify4 Identify6 Identify Peak 1: 6-Methylbiphenyl-2-amine NMR->Identify6 End Unambiguous Isomer Identification Identify4->End Identify6->End

Sources

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